Dibenzepin
Beschreibung
Eigenschaften
IUPAC Name |
5-[2-(dimethylamino)ethyl]-11-methylbenzo[b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22/h4-11H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGGEKPRGVJKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022916 | |
| Record name | Dibenzepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4498-32-2 | |
| Record name | Dibenzepin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzepin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzepin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dibenzepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZEPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510SJZ1Y6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dibenzepin's Core Mechanism of Action: A Technical Guide to Norepinephrine Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzepin is a tricyclic antidepressant (TCA) that exerts its therapeutic effects primarily through the inhibition of norepinephrine (B1679862) reuptake.[1] By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.[1] This guide provides an in-depth examination of the molecular mechanisms underlying this compound's action on norepinephrine reuptake, supported by a review of relevant experimental protocols and comparative pharmacological data.
Introduction to this compound and its Therapeutic Class
This compound is a member of the tricyclic antidepressant class of drugs, which have been used for decades in the treatment of major depressive disorder.[1][2] The core chemical structure of TCAs consists of a three-ringed nucleus with an attached side chain.[3] The pharmacological activity of TCAs is largely defined by their ability to inhibit the reuptake of the monoamine neurotransmitters norepinephrine and serotonin (B10506) from the synaptic cleft.[3][4] this compound is recognized for its strong affinity for the norepinephrine transporter (NET), with weaker effects on the serotonin transporter (SERT).[1]
The Norepinephrine Transporter (NET) and its Function
The norepinephrine transporter is a key protein in the regulation of noradrenergic signaling.[5] It is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[5] Located on the presynaptic membrane of noradrenergic neurons, NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[5] This process terminates the action of norepinephrine and allows for its repackaging into synaptic vesicles for subsequent release.[5]
Molecular Mechanism of this compound's Action on NET
This compound functions as a competitive inhibitor of the norepinephrine transporter.[1] It binds to the transporter protein, likely at or near the norepinephrine binding site, and thereby blocks the reuptake of norepinephrine from the synapse.[1] This inhibition leads to an accumulation of norepinephrine in the synaptic cleft, resulting in prolonged and enhanced stimulation of postsynaptic adrenergic receptors.[1] The therapeutic antidepressant effects of this compound are attributed to the downstream consequences of this enhanced noradrenergic signaling.
Comparative Quantitative Data for Tricyclic Antidepressants
To provide a framework for understanding this compound's potency, the following table summarizes the binding affinities (Kᵢ values) of other common tricyclic antidepressants for the human norepinephrine and serotonin transporters. Lower Kᵢ values indicate higher binding affinity.
| Drug | NET Kᵢ (nM) | SERT Kᵢ (nM) | NA/5-HT Ratio |
| Amitriptyline | 50 | 20 | ~1:1.5 |
| Nortriptyline | 1.8 - 21 | 15 | ~10:1 |
| Clomipramine | 54 | 0.14 | ~1:2 |
| Desipramine | 0.3 - 8.6 | 22 - 180 | Variable |
Data compiled from various pharmacological sources.[3]
Experimental Protocols for Assessing Norepinephrine Reuptake Inhibition
The inhibitory effect of compounds like this compound on norepinephrine reuptake is typically determined using in vitro assays. The two most common methods are radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the norepinephrine transporter by measuring its ability to displace a specific radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the human norepinephrine transporter (hNET) are prepared. This can be from cell lines stably expressing hNET or from brain tissue known to have high NET density. The cells or tissue are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a radioligand that binds to NET (e.g., [³H]nisoxetine), and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Synaptosomal Uptake Assay
This functional assay directly measures the ability of a test compound to block the transport of norepinephrine into synaptosomes, which are resealed nerve terminals isolated from brain tissue.
Detailed Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from a specific brain region rich in noradrenergic nerve terminals, such as the hypothalamus or cerebral cortex. The brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Assay Setup: The assay is conducted in tubes or microplates containing the prepared synaptosomes, a buffer solution, and varying concentrations of the test compound.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a low concentration of radiolabeled norepinephrine (e.g., [³H]norepinephrine).
-
Incubation: The mixture is incubated for a short period at a physiological temperature (e.g., 37°C) to allow for active transport of the radiolabeled norepinephrine into the synaptosomes. A parallel set of samples is incubated at a low temperature (e.g., 0-4°C) to determine non-specific uptake.
-
Uptake Termination: The uptake is terminated by rapid filtration or by adding an ice-cold stop buffer followed by centrifugation.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific norepinephrine uptake is determined and reported as the IC₅₀ value.
Visualizations
Signaling Pathway of Norepinephrine Reuptake and Inhibition by this compound
Caption: Norepinephrine reuptake at the synapse and the site of inhibition by this compound.
Experimental Workflow for a Radioligand Binding Assay
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound | C18H21N3O | CID 9419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. community.the-hospitalist.org [community.the-hospitalist.org]
- 5. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Tricyclic Antidepressant: A Technical History of Dibenzepin
For Immediate Release
Basel, Switzerland – December 12, 2025 – A comprehensive technical guide detailing the historical development of Dibenzepin (sold under brand names such as Noveril), a tricyclic antidepressant (TCA), has been compiled for researchers, scientists, and drug development professionals. This document chronicles the synthesis, preclinical pharmacology, and clinical evaluation of this compound, which emerged as a notable therapeutic agent in the mid-20th century.
First introduced in Switzerland and West Germany in 1965 by Wander AG, this compound was developed during a period of intense innovation in psychopharmacology, following the serendipitous discovery of the antidepressant properties of the first tricyclic, imipramine. This compound carved its niche by demonstrating comparable efficacy to other TCAs like amitriptyline (B1667244) but with a potentially more favorable side-effect profile, particularly concerning anticholinergic effects.
Preclinical Pharmacological Profile
This compound's mechanism of action aligns with the classic tricyclic antidepressants, primarily functioning as a monoamine reuptake inhibitor. However, its specific activity profile distinguishes it from its contemporaries.
Monoamine Transporter Inhibition: this compound is a potent inhibitor of norepinephrine (B1679862) reuptake, with similar potency to imipramine, thereby increasing the synaptic concentration of this key neurotransmitter implicated in mood regulation. Its effect on serotonin (B10506) reuptake is notably weaker. This selective action on the norepinephrine transporter (NET) over the serotonin transporter (SERT) is a defining characteristic of its pharmacological profile.
Receptor Binding Affinity: Quantitative analysis of this compound's binding affinities reveals a distinct profile compared to other TCAs. It is a potent antihistamine, which contributes to its sedative effects. Crucially, this compound exhibits significantly lower affinity for muscarinic acetylcholine (B1216132) receptors compared to amitriptyline. This translates to a reduced burden of anticholinergic side effects, such as dry mouth, constipation, and blurred vision, which were common challenges in TCA therapy. Furthermore, it has weak or negligible effects on alpha-1 adrenergic, dopamine, and serotonin 5-HT2A receptors.
| Receptor/Transporter | Binding Affinity (Ki, nM) |
| Norepinephrine Transporter (NET) | 41 |
| Histamine H1 Receptor | 2.5 |
| Muscarinic Acetylcholine Receptors | ~150-200 |
| Serotonin Transporter (SERT) | 1,700 |
| Alpha-1 Adrenergic Receptor | 230 |
| Dopamine D2 Receptor | >10,000 |
| Serotonin 5-HT2A Receptor | 130 |
Experimental Protocols
The evaluation of this compound's pharmacological and clinical properties relied on a range of established experimental protocols of the era.
Norepinephrine Reuptake Inhibition Assay (Hypothetical Protocol based on common methods): This assay would have been crucial in determining this compound's primary mechanism of action.
-
Preparation of Synaptosomes: Brain tissue, typically from the cortex or hippocampus of rats, is homogenized in a sucrose (B13894) solution and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing monoamine transporters.
-
Incubation: Synaptosomes are incubated in a buffer solution containing radiolabeled norepinephrine (e.g., [³H]-norepinephrine) and varying concentrations of this compound.
-
Termination of Uptake: After a set incubation period, the uptake of the radiolabeled norepinephrine is terminated by rapid filtration, washing away the excess radiolabel.
-
Quantification: The amount of radioactivity trapped within the synaptosomes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific norepinephrine uptake (IC50) is calculated to determine its potency as a reuptake inhibitor.
Forced Swim Test (Behavioral Despair Model): This widely used animal model was instrumental in assessing the antidepressant-like effects of this compound.
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the rodent (rat or mouse) from touching the bottom or escaping.
-
Procedure: Animals are placed in the water for a specified period (e.g., 6 minutes). The duration of immobility (floating with only minor movements to keep the head above water) is recorded.
-
Drug Administration: this compound or a control vehicle is administered prior to the test.
-
Outcome: A significant reduction in the duration of immobility in the drug-treated group compared to the control group is indicative of an antidepressant effect.
Clinical Trials: Early clinical trials were crucial in establishing this compound's efficacy and safety in humans.
-
Design: Double-blind, randomized controlled trials comparing this compound with placebo and/or an active comparator, typically amitriptyline.
-
Patient Population: Patients diagnosed with endogenous depression.
-
Efficacy Assessment: The primary outcome measure was the change in scores on standardized depression rating scales, such as the Hamilton Depression Rating Scale (HDRS).
-
Safety Assessment: Monitoring and recording of side effects, often through a checklist and patient reporting.
Clinical Efficacy and Safety
Clinical trials conducted in the 1970s demonstrated that this compound was an effective antidepressant with an efficacy comparable to that of amitriptyline. However, a notable advantage of this compound was its tendency to produce fewer and less intense side effects. One double-blind study highlighted that this compound was more effective in reducing associated anxiety in patients with endogenous depression compared to amitriptyline.[1] Another comparative trial confirmed its equal efficacy in controlling depressive symptoms but noted that this compound caused relatively fewer side effects, making it a suitable alternative for patients intolerant to amitriptyline.[2]
| Clinical Trial Outcome | This compound | Amitriptyline |
| Efficacy in Depression | Equally effective | Equally effective |
| Anxiety Reduction | More efficient | Less efficient |
| Side Effect Profile | Fewer and less intense | More frequent and intense |
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effects by modulating neurotransmission in the brain. The primary signaling pathway affected is the norepinephrine system.
By blocking the norepinephrine transporter on the presynaptic neuron, this compound prevents the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration of norepinephrine in the synapse, enhancing its availability to bind to and activate postsynaptic adrenergic receptors. This amplified signaling is believed to be a key mechanism underlying its antidepressant effects.
Conclusion
The historical development of this compound represents a significant chapter in the evolution of treatments for depression. As a second-generation tricyclic antidepressant, it offered a refinement in the pharmacological treatment of depression by providing comparable efficacy to its predecessors but with an improved side-effect profile. This in-depth technical guide serves as a valuable resource for understanding the foundational science that brought this important therapeutic agent to clinical practice.
References
Dibenzepin: A Technical Guide to its Pharmacodynamics and Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzepin is a tricyclic antidepressant (TCA) that has been utilized in the treatment of major depressive disorder.[1] Like other TCAs, its therapeutic effects and side-effect profile are dictated by its complex pharmacodynamic interactions with a range of neurotransmitter transporters and receptors.[1] This document provides an in-depth technical overview of the pharmacodynamics of this compound, with a core focus on its receptor binding profile. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Mechanism of Action
This compound's primary mechanism of action involves the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake, which increases the concentration of these neurotransmitters in the synaptic cleft and enhances neurotransmission.[2] Additionally, this compound interacts with other receptors, contributing to its overall pharmacological profile.[1]
Receptor Binding Profile of this compound
The affinity of this compound for various neurotransmitter receptors and transporters has been quantified using in vitro radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the binding affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for this compound at key central nervous system targets.
| Target | Kᵢ (nM) | Species |
| Norepinephrine Transporter (NET) | 25 | Rat |
| Serotonin Transporter (SERT) | 721 | Human |
| Histamine (B1213489) H₁ Receptor | 23 | Human |
| Muscarinic Acetylcholine (B1216132) Receptors (mACh) | 1,750 | Rat |
| α₁-Adrenergic Receptor | >10,000 | Rat |
| α₂-Adrenergic Receptor | >10,000 | Rat |
| Dopamine D₂ Receptor | >10,000 | Bovine |
| Serotonin 5-HT₂ₐ Receptor | ≥1,500 | Rat |
Detailed Experimental Protocols
The determination of this compound's receptor binding affinities is primarily achieved through competitive radioligand binding assays. Below are generalized, yet detailed, protocols for assessing the binding of this compound to its principal targets.
Norepinephrine Transporter (NET) Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the norepinephrine transporter.
-
Materials:
-
Biological Material: Rat brain cortex homogenate or cells stably expressing human NET.
-
Radioligand: [³H]Nisoxetine or a similar selective NET radioligand.
-
Non-specific Binding Control: Desipramine (B1205290) (10 µM) or another high-affinity NET inhibitor.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
-
Methodology:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension and recentrifugation. Resuspend the final pellet in fresh assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Binding Reaction: In triplicate, incubate the membrane preparation (typically 50-100 µg of protein) with a fixed concentration of [³H]Nisoxetine (e.g., 0.5-2 nM) and a range of concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) in a final volume of 250 µL.
-
Determination of Non-specific Binding: In a parallel set of tubes, incubate the membranes and radioligand with a high concentration of desipramine (10 µM) to saturate all specific binding sites.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each this compound concentration. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Serotonin Transporter (SERT) Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the serotonin transporter.
-
Materials:
-
Biological Material: Human platelet membranes or cells stably expressing human SERT.
-
Radioligand: [³H]Citalopram or [³H]Paroxetine.
-
Non-specific Binding Control: A high concentration of a selective serotonin reuptake inhibitor (SSRI) like fluoxetine (B1211875) (10 µM).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 150 mM NaCl and 5 mM KCl.
-
-
Methodology: The protocol is analogous to the NET binding assay, with the substitution of SERT-specific reagents.
Histamine H₁ Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H₁ receptor.
-
Materials:
-
Biological Material: Guinea pig cerebellum homogenate or cells expressing human H₁ receptors.
-
Radioligand: [³H]Mepyramine or [³H]Pyrilamine.
-
Non-specific Binding Control: A high concentration of a known H₁ antagonist like diphenhydramine (B27) (10 µM).
-
Assay Buffer: Phosphate (B84403) buffer (50 mM, pH 7.5).
-
-
Methodology: The protocol follows the same principles as the transporter binding assays.
Muscarinic Acetylcholine Receptor (mAChR) Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for muscarinic acetylcholine receptors.
-
Materials:
-
Biological Material: Rat cortical homogenate.
-
Radioligand: [³H]Quinuclidinyl benzilate ([³H]QNB), a non-selective muscarinic antagonist.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: Sodium-potassium phosphate buffer (pH 7.4).
-
-
Methodology: The experimental procedure is similar to the previously described assays.
α₁-Adrenergic Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the α₁-adrenergic receptor.
-
Materials:
-
Biological Material: Rat brain cortex homogenate.
-
Radioligand: [³H]Prazosin.
-
Non-specific Binding Control: Phentolamine (10 µM).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.7) containing 10 mM MgCl₂.
-
-
Methodology: The assay is conducted following the general principles of competitive radioligand binding.
Visualizations of Pathways and Workflows
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Signaling Pathway: Norepinephrine/Serotonin Reuptake Inhibition
Caption: Inhibition of NET and SERT by this compound.
Signaling Pathway: H₁, Muscarinic, and α₁-Adrenergic Receptor Antagonism
Caption: Antagonistic action of this compound at various receptors.
Conclusion
This compound exhibits a multifaceted pharmacodynamic profile, characterized by its potent inhibition of the norepinephrine transporter and moderate inhibition of the serotonin transporter. Its activity as an antagonist at histamine H₁, muscarinic acetylcholine, and to a lesser extent, α₁-adrenergic receptors, further contributes to its therapeutic effects and side-effect profile. A thorough understanding of this receptor binding profile, facilitated by the experimental methodologies outlined herein, is crucial for the rational design and development of novel therapeutics with improved efficacy and tolerability. The provided data and protocols serve as a comprehensive resource for researchers in the field of neuropharmacology and drug discovery.
References
Early Preclinical Efficacy of Dibenzepin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical studies investigating the efficacy of Dibenzepin, a tricyclic antidepressant. The document focuses on quantitative data, detailed experimental methodologies, and the key signaling pathways implicated in its mechanism of action.
Quantitative Efficacy Data
The preclinical efficacy of this compound has been evaluated across several key pharmacological parameters, primarily focusing on its anticholinergic, antifibrillatory, and monoamine reuptake inhibitory properties.
Table 1: Anticholinergic Potency of this compound and Other Tricyclic Antidepressants
| Compound | Relative Anticholinergic Potency (Scopolamine = 1) |
| This compound | 1/600 |
| Nortriptyline | 1/300 |
| Imipramine | 1/200 |
| Amitriptyline | 1/75 |
| Data from in vivo and in vitro antimuscarinic assays. |
Table 2: Antifibrillatory Effects of this compound
| Animal Model | Endpoint | Observation |
| Cats (n=20) | Ventricular Fibrillation Threshold | Increased in all animals tested |
| Spontaneous Ventricular Defibrillation (pre-treatment) | Occurred in 8 out of 20 cats | |
| Spontaneous Ventricular Defibrillation (post-treatment) | Occurred in all 20 cats | |
| Dogs (n=9) | Ventricular Fibrillation Threshold | Increased in all animals tested |
| Spontaneous Ventricular Defibrillation (pre-treatment) | Occurred in 0 out of 9 dogs | |
| Spontaneous Ventricular Defibrillation (post-treatment) | Occurred in 8 out of 9 dogs |
Table 3: Receptor Binding Affinity of this compound
| Receptor/Transporter | Ki (nM) | Species |
| Norepinephrine (B1679862) Transporter (NET) | Similar to Imipramine | - |
| Serotonin (B10506) Transporter (SERT) | Weak affinity | - |
| Dopamine Transporter (DAT) | >100,000 | Rat |
| 5-HT1A | >10,000 | Rat |
| 5-HT2A | ≥1,500 | Rat |
| α1-adrenergic | >10,000 | Rat |
| α2-adrenergic | >10,000 | Rat |
| Dopamine D2 | >10,000 | Bovine |
| Histamine H1 | 23 | Human |
| Muscarinic Acetylcholine (B1216132) (mACh) | 1,750 | Rat |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound.
In Vivo Antimuscarinic Activity Assays
a) Oxotremorine-Induced Hypothermia and Tremor in Mice
-
Objective: To assess the central antimuscarinic activity of this compound.
-
Animal Model: Male ICR mice.
-
Procedure:
-
Animals are administered this compound or a vehicle control, typically via intraperitoneal (i.p.) injection.
-
After a predetermined time (e.g., 30 minutes), oxotremorine (B1194727) (a muscarinic agonist) is administered i.p. at a dose of 0.5 mg/kg to induce hypothermia and tremors.
-
Rectal temperature is measured at regular intervals post-oxotremorine injection to assess the antagonism of hypothermia.
-
Tremor intensity is scored at set time points (e.g., 5, 10, and 15 minutes) after oxotremorine administration.
-
-
Endpoint: The ability of this compound to prevent or reduce the oxotremorine-induced decrease in body temperature and the severity of tremors is indicative of its central anticholinergic effects.
b) Mydriasis Assay in Mice
-
Objective: To evaluate the peripheral antimuscarinic activity of this compound.
-
Animal Model: Mice.
-
Procedure:
-
This compound or a control substance is administered systemically (e.g., i.p.).
-
Pupil diameter is measured at baseline and at various time points after drug administration using a dissecting microscope or a suitable imaging system.
-
-
Endpoint: An increase in pupil size (mydriasis) indicates a blockade of muscarinic receptors in the iris sphincter muscle, demonstrating peripheral anticholinergic activity.
In Vitro Antimuscarinic Activity Assays
a) Isolated Guinea Pig Ileum Assay
-
Objective: To determine the antagonistic effect of this compound on muscarinic receptors in smooth muscle.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) at 37°C.
-
Procedure:
-
The ileum is allowed to equilibrate under a constant tension.
-
Cumulative concentration-response curves are generated for a muscarinic agonist (e.g., acetylcholine or carbachol) by measuring the isometric contractions of the tissue.
-
The tissue is then incubated with varying concentrations of this compound for a set period.
-
The agonist concentration-response curves are repeated in the presence of this compound.
-
-
Endpoint: A rightward shift in the agonist concentration-response curve in the presence of this compound indicates competitive antagonism at the muscarinic receptors. The pA2 value can be calculated to quantify the antagonist potency.
b) Muscarinic Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for muscarinic receptors.
-
Tissue Preparation: Whole mouse brain homogenates are prepared in a suitable buffer.
-
Procedure:
-
The brain homogenate is incubated with a radiolabeled muscarinic antagonist (e.g., [3H]-quinuclidinyl benzilate, [3H]-QNB) and varying concentrations of unlabeled this compound.
-
After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified by liquid scintillation counting.
-
-
Endpoint: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value to represent the affinity of this compound for the muscarinic receptors.
Antifibrillatory Activity Assay
-
Objective: To assess the efficacy of this compound in preventing and terminating ventricular fibrillation.
-
Animal Model: Anesthetized cats and dogs.
-
Procedure:
-
The animals are anesthetized, and their chests are opened to expose the heart.
-
The ventricular fibrillation threshold is determined by delivering electrical stimuli of increasing intensity to the ventricles until sustained fibrillation is induced.
-
This compound is administered intravenously.
-
The ventricular fibrillation threshold is redetermined after drug administration.
-
The ability of the ventricles to spontaneously defibrillate after electrical induction is observed before and after this compound administration.
-
-
Endpoint: An increase in the ventricular fibrillation threshold and an increased incidence of spontaneous defibrillation are indicative of the antifibrillatory efficacy of this compound.
Monoamine Reuptake Inhibition Assay
-
Objective: To quantify the inhibitory effect of this compound on norepinephrine and serotonin transporters.
-
Method: This is typically performed using synaptosomes prepared from specific brain regions (e.g., hypothalamus for norepinephrine, cortex for serotonin) or in cell lines recombinantly expressing the respective transporters.
-
Procedure:
-
Synaptosomes or cells are incubated with varying concentrations of this compound.
-
A radiolabeled monoamine ([3H]-norepinephrine or [3H]-serotonin) is added to the incubation mixture.
-
Uptake is allowed to proceed for a short period at 37°C.
-
The uptake process is terminated by rapid filtration and washing with ice-cold buffer.
-
The amount of radioactivity taken up by the synaptosomes or cells is measured by liquid scintillation counting.
-
-
Endpoint: The concentration of this compound that causes 50% inhibition of monoamine uptake (IC50) is determined to quantify its potency as a reuptake inhibitor.
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound, as a tricyclic antidepressant, are believed to be mediated through a cascade of molecular events initiated by the inhibition of monoamine reuptake.
Monoamine Reuptake Inhibition
This compound's primary mechanism of action is the inhibition of the reuptake of norepinephrine and, to a lesser extent, serotonin from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
Caption: Monoamine reuptake inhibition by this compound.
Downstream Signaling Cascades
The sustained increase in synaptic monoamines triggers downstream intracellular signaling pathways that are thought to underlie the long-term therapeutic effects of tricyclic antidepressants.
a) cAMP-CREB Signaling Pathway
Increased norepinephrine and serotonin in the synapse leads to the activation of G-protein coupled receptors on the postsynaptic neuron. This stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in neurogenesis and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).
Caption: The cAMP-CREB signaling pathway activated by this compound.
b) MAPK/ERK Signaling Pathway and BDNF
Brain-Derived Neurotrophic Factor (BDNF) plays a crucial role in the therapeutic effects of antidepressants. The increased expression of BDNF, stimulated by the cAMP-CREB pathway, leads to the activation of its receptor, Tropomyosin receptor kinase B (TrkB). This activation triggers the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling cascade, which is also critical for promoting synaptic plasticity, neurogenesis, and neuronal survival.
Caption: The MAPK/ERK signaling pathway and the role of BDNF.
Summary and Conclusion
Early preclinical studies of this compound established its profile as a tricyclic antidepressant with notable antimuscarinic and antifibrillatory properties. Its primary mechanism of action is the inhibition of norepinephrine reuptake, with weaker effects on serotonin reuptake. The downstream consequences of this monoamine modulation involve the activation of critical intracellular signaling pathways, including the cAMP-CREB and MAPK/ERK cascades, which ultimately lead to enhanced neuroplasticity and neurogenesis. The quantitative data from these early studies provide a valuable framework for understanding the pharmacological profile of this compound and for the broader class of tricyclic antidepressants. This technical guide serves as a resource for researchers in the field of neuropharmacology and drug development, offering insights into the foundational preclinical work on this compound.
In Vivo Effects of Dibenzepin on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzepin is a tricyclic antidepressant (TCA) that has been utilized in the management of depressive disorders. Like other TCAs, its therapeutic effects are primarily attributed to its ability to modulate neurotransmitter systems within the central nervous system (CNS). This technical guide provides an in-depth overview of the in vivo effects of this compound on the CNS, with a focus on its neuropharmacological actions, behavioral outcomes in animal models, and the experimental protocols used for its evaluation. All quantitative data is summarized for comparative analysis, and key methodologies are detailed to facilitate experimental replication and further research.
Core Mechanism of Action
This compound's primary mechanism of action involves the inhibition of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake by blocking their respective transporters, the norepinephrine transporter (NET) and the serotonin transporter (SERT), on presynaptic neurons. This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[1] Additionally, this compound exhibits anticholinergic, antihistaminic, and antiadrenergic properties that contribute to its overall pharmacological profile and side effects.
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound at the Synapse.
Quantitative Neuropharmacological Data
Table 1: Anticholinergic Potency of this compound and Other Tricyclic Antidepressants
| Compound | Relative Anticholinergic Potency (Scopolamine = 1) |
| This compound | 1/600 [2] |
| Nortriptyline | 1/300[2] |
| Imipramine | 1/200[2] |
| Amitriptyline | 1/75[2] |
Key In Vivo Experimental Protocols and Findings
This section details the methodologies for key experiments used to characterize the CNS effects of this compound and similar antidepressant compounds.
Assessment of Central Antimuscarinic Effects
The central anticholinergic properties of this compound have been evaluated using oxotremorine-induced models in mice. Oxotremorine (B1194727), a potent muscarinic receptor agonist, induces a characteristic syndrome that includes tremor and hypothermia, which can be antagonized by centrally acting antimuscarinic drugs.
-
Animals: Male ICR mice are commonly used.
-
Drug Administration: this compound or other test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Oxotremorine Challenge: After a set pretreatment time (e.g., 30 minutes), oxotremorine is administered (e.g., 0.5 mg/kg, i.p.).
-
Tremor Assessment: The presence and severity of tremors are observed and scored at specific time points post-oxotremorine injection.
-
Hypothermia Measurement: Core body temperature is measured using a rectal probe at baseline and at various time points after oxotremorine administration.
-
Data Analysis: The dose of the antagonist required to reduce the effects of oxotremorine by 50% (ED50) is calculated.
Caption: Workflow for Assessing Central Antimuscarinic Effects.
Models of Antidepressant Activity
Standard behavioral assays in rodents are used to predict the antidepressant efficacy of compounds. These models are based on the principle that antidepressants can reverse behavioral despair or deficits induced by stress or surgical manipulation.
The FST is a widely used model to screen for antidepressant activity. It is based on the observation that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressants decrease the duration of immobility.
-
Animals: Male mice or rats are typically used.
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Pre-test session (for rats): Animals are placed in the cylinder for 15 minutes.
-
Drug Administration: this compound or other test compounds are administered at various doses, often over several days for chronic studies.
-
Test session (24 hours after pre-test for rats; single session for mice): Animals are placed in the cylinder for a 5-6 minute session.
-
-
Measurement: The duration of immobility in the final minutes of the test session is recorded.
-
Data Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle group suggests antidepressant-like activity.
The TST is another common model for assessing antidepressant-like effects, primarily in mice. Immobility is induced by the stress of being suspended by the tail.
-
Animals: Male mice are used.
-
Apparatus: A horizontal bar from which the mouse can be suspended by its tail using adhesive tape.
-
Procedure: Mice are suspended for a period of 6 minutes.
-
Measurement: The total time the animal remains immobile is recorded.
-
Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Caption: Workflow for Forced Swim and Tail Suspension Tests.
Bilateral removal of the olfactory bulbs in rats leads to a range of behavioral, neurochemical, and physiological changes that are analogous to symptoms of depression in humans. Chronic, but not acute, treatment with antidepressants can reverse many of these deficits.
-
Animals: Male rats are used.
-
Surgery: Rats undergo bilateral olfactory bulbectomy or a sham operation. A recovery period of at least two weeks is allowed.
-
Behavioral Testing:
-
Open Field Test: The OBX rats typically exhibit hyperactivity (increased locomotion) in a novel open field arena.
-
Procedure: Animals are placed in the center of the open field, and their locomotor activity (e.g., number of grid lines crossed, distance traveled) is recorded over a specific period.
-
-
Drug Administration: this compound or other antidepressants are administered chronically (e.g., for 14-21 days).
-
Data Analysis: Reversal of the OBX-induced hyperactivity in the open field test by chronic antidepressant treatment is a key indicator of efficacy.
While studies have used the OBX model to evaluate dibenzazepine (B1670418) derivatives, specific quantitative data on the effects of this compound on locomotor activity in OBX rats is not detailed in the available literature.
Conclusion
References
Predicted Primary Metabolic Pathways
Based on the metabolism of other TCAs, Dibenzepin is expected to undergo extensive hepatic metabolism primarily through Phase I and Phase II reactions. The major predicted metabolic pathways include N-demethylation, aromatic hydroxylation, N-oxidation, and subsequent glucuronide conjugation.
Phase I Metabolism: Functionalization Reactions
Phase I metabolism of this compound likely involves the following key transformations catalyzed by the cytochrome P450 (CYP450) enzyme system:[2][3][4]
-
N-Demethylation: The removal of a methyl group from the tertiary amine in the side chain is a common metabolic route for many TCAs.[5] This reaction would lead to the formation of N-desmethylthis compound.
-
Aromatic Hydroxylation: The addition of a hydroxyl group to one of the aromatic rings is another principal pathway.[6][7] This process increases the water solubility of the compound, facilitating its excretion. The resulting metabolites would be various isomers of hydroxythis compound.
-
N-Oxidation: The nitrogen atom in the side chain can be oxidized to form an N-oxide metabolite.[8] This is a recognized metabolic pathway for tertiary amine-containing drugs.
Phase II Metabolism: Conjugation Reactions
The hydroxylated metabolites formed during Phase I are expected to undergo Phase II conjugation reactions, primarily glucuronidation.[9][10][11] In this process, glucuronic acid is attached to the hydroxyl group, forming a highly water-soluble glucuronide conjugate that can be readily eliminated from the body, mainly through urine.
Experimental Methodologies for Metabolite Identification
While specific experimental protocols for this compound are not available in the reviewed literature, the following methodologies are standard in the study of drug metabolism and would be applicable for elucidating the biotransformation of this compound.
In Vitro Studies
-
Liver Microsomes: Incubation of this compound with human or other mammalian liver microsomes is a standard in vitro method to identify metabolites formed by CYP450 enzymes.[12]
-
Hepatocytes: Using primary hepatocytes provides a more complete picture of metabolism as they contain both Phase I and Phase II enzymes.
-
Recombinant CYP450 Isoforms: To identify the specific CYP450 enzymes responsible for this compound metabolism, the drug would be incubated with a panel of individual recombinant human CYP450 isoforms.
In Vivo Studies
-
Animal Models: Administration of this compound to laboratory animals such as rats, mice, or dogs, followed by the collection and analysis of plasma, urine, and feces, is crucial for understanding the in vivo metabolic profile.
-
Human Studies: Analysis of plasma and urine samples from patients treated with this compound would provide the most relevant data on its metabolism in humans.
Analytical Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary analytical technique used for the separation, detection, and identification of drug metabolites in biological matrices.[13][14][15][16][17] High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of metabolites, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural characterization of isolated metabolites.
Data Presentation
Due to the lack of quantitative data in the public domain regarding the metabolism of this compound, a summary table of its metabolites and their relative abundance cannot be provided at this time.
Signaling Pathways and Experimental Workflows
Information regarding specific signaling pathways affected by this compound's metabolites is not available. The generalized workflows for metabolite identification are described in the experimental methodologies section.
Visualizations of Predicted Metabolic Pathways
The following diagrams illustrate the predicted primary metabolic pathways of this compound based on the metabolism of structurally related tricyclic antidepressants.
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Caption: General experimental workflow for the identification of drug metabolites.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. mdpi.com [mdpi.com]
- 6. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. In vitro glucuronidation of designer benzodiazepines by human UDP-glucuronyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucuronide conjugates [schem.jp]
- 11. Enzyme-assisted synthesis and structural characterization of pure benzodiazepine glucuronide epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of benidipine and its enantiomers' metabolism by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Direct quantitative analysis of benzodiazepines, metabolites, and anal" by R.-Y. Hsu, S.-A. Chan et al. [jfda-online.com]
- 14. jgi.doe.gov [jgi.doe.gov]
- 15. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Determination of 24 Antidepressant Drugs and Their Metabolites in Wastewater by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 17. uoguelph.ca [uoguelph.ca]
Known Metabolites of Dibenzepin and Their Biological Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzepin is a tricyclic antidepressant (TCA) primarily known for its activity as a norepinephrine (B1679862) reuptake inhibitor.[1][2] Like other TCAs, it undergoes metabolism in the body, which can lead to the formation of various metabolites. While detailed research on the specific metabolites of this compound and their individual biological activities is limited in publicly available literature, this guide synthesizes the current understanding of this compound's pharmacology and the probable metabolic pathways it undergoes based on the metabolism of structurally related compounds. This document outlines the presumed metabolic transformations, discusses the potential biological activities of these metabolites, and provides a framework for the experimental approaches used in their identification and characterization.
Introduction to this compound
This compound is a dibenzodiazepine derivative used in the treatment of depression.[1][3] Its therapeutic effect is largely attributed to its ability to block the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[1][2] It exhibits weaker effects on the serotonin (B10506) transporter (SERT) and has negligible impact on the dopamine (B1211576) transporter (DAT).[1] Additionally, this compound possesses potent antihistaminic properties and, unlike many other TCAs, has weak or no anticholinergic or antiadrenergic effects at therapeutic concentrations.[1]
Table 1: Pharmacokinetic Properties of this compound [1]
| Parameter | Value |
| Bioavailability | 25% |
| Protein Binding | 80% |
| Metabolism | Hepatic |
| Elimination Half-life | 5 hours |
| Excretion | 80% Urine, 20% Feces |
Metabolic Pathways of this compound
The metabolism of this compound has not been extensively elucidated in published studies. However, based on the known metabolic pathways of other tricyclic antidepressants and structurally similar compounds, several key biotransformation reactions are likely to occur.[4][5][6] These reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation) metabolism.
Phase I Metabolism
Phase I reactions introduce or expose functional groups on the parent drug molecule. For this compound, the primary Phase I metabolic pathways are presumed to be N-demethylation, hydroxylation, and N-oxidation. These reactions are typically catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[7]
-
N-Demethylation: The removal of a methyl group from the dimethylamino side chain would result in the formation of N-desmethylthis compound . This is a common metabolic pathway for TCAs with a tertiary amine side chain.
-
Hydroxylation: The addition of a hydroxyl group to the aromatic rings is another common metabolic route for tricyclic compounds. This can occur at various positions on the dibenzodiazepine nucleus, leading to one or more hydroxythis compound isomers.
-
N-Oxidation: The nitrogen atom in the diazepine (B8756704) ring or on the side chain can be oxidized to form an N-oxide metabolite . Studies on the structurally related compound dibenzo[c,f]-[1][4]diazepine have identified an N-oxide as a metabolite.[5]
Phase II Metabolism
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.
-
Glucuronidation: The hydroxylated metabolites of this compound are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of This compound-O-glucuronides . This is a major pathway for the elimination of hydroxylated drug metabolites.
Biological Activity of Potential Metabolites
The biological activity of this compound's metabolites has not been specifically reported. However, based on structure-activity relationships of other TCAs, some predictions can be made:
-
N-desmethylthis compound: The N-demethylated metabolites of other TCAs often retain significant pharmacological activity.[8] N-desmethylthis compound would be a secondary amine and may exhibit a different selectivity profile for norepinephrine and serotonin transporters compared to the parent compound. It is plausible that this metabolite contributes to the overall therapeutic effect of this compound.
-
Hydroxythis compound: Hydroxylated metabolites of TCAs can also be pharmacologically active.[8] Their activity depends on the position of the hydroxyl group and can influence both the therapeutic efficacy and the side-effect profile.
-
N-Oxides and Glucuronides: N-oxide and glucuronide conjugates are generally considered to be pharmacologically inactive and are primarily involved in the detoxification and elimination of the drug.
Experimental Protocols for Metabolite Identification and Characterization
The identification and characterization of drug metabolites involve a combination of in vitro and in vivo studies, followed by analytical techniques to isolate and identify the chemical structures and assess their biological activity.
In Vitro Metabolism Studies
-
Incubation with Liver Microsomes: To identify the primary metabolites, this compound can be incubated with human liver microsomes, which contain a high concentration of CYP enzymes. Analysis of the incubation mixture by liquid chromatography-mass spectrometry (LC-MS) can reveal the mass-to-charge ratio of potential metabolites.[5]
-
Incubation with Recombinant CYP Enzymes: To identify the specific CYP isoforms responsible for this compound metabolism, the drug can be incubated with individual recombinant human CYP enzymes.
In Vivo Metabolism Studies
-
Animal Models: Administration of this compound to animal models (e.g., rats) allows for the collection of urine, feces, and blood samples.[4] These samples can then be analyzed to identify the metabolites formed in a whole-organism system.
-
Human Studies: In clinical trials, plasma and urine samples from patients receiving this compound can be collected and analyzed to identify the metabolites present in humans.
Analytical Techniques for Identification and Quantification
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique used for the separation, detection, and structural elucidation of drug metabolites in biological matrices.[9][10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to definitively determine the chemical structure of isolated metabolites.
Assessment of Biological Activity
-
Receptor Binding Assays: The affinity of this compound and its potential metabolites for various receptors (e.g., monoamine transporters, histamine (B1213489) receptors, muscarinic receptors) can be determined using radioligand binding assays.[14][15]
-
Monoamine Reuptake Inhibition Assays: The potency of the compounds to inhibit the reuptake of norepinephrine and serotonin can be measured in vitro using cell lines expressing the respective transporters.[8][16][17]
Visualizations
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Metabolite Identification
Caption: Experimental workflow for metabolite identification.
Conclusion and Future Directions
The metabolism of this compound likely involves N-demethylation, hydroxylation, N-oxidation, and subsequent glucuronidation, similar to other tricyclic antidepressants. The resulting metabolites, particularly N-desmethylthis compound and hydroxylated derivatives, may possess significant biological activity and contribute to the overall pharmacological profile of this compound. However, there is a notable lack of specific research on this topic. Future studies should focus on the definitive identification of this compound's metabolites in humans, the quantification of their concentrations in plasma, and the thorough characterization of their pharmacological activities. This knowledge would provide a more complete understanding of this compound's mechanism of action and could have implications for optimizing its therapeutic use and minimizing adverse effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. synapse.patsnap.com [synapse.patsnap.com]
- 3. This compound | C18H21N3O | CID 9419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vivo studied on the metabolism of dibenzo [c,f]-[1,2] diazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro studies on the metabolism of dibenzo[c,f]-[1,2]diazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 8. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodiazepines and metabolites from biological fluids by liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples [mdpi.com]
- 14. Benzodiazepines and their metabolites: relationship between binding affinity to the benzodiazepine receptor and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzodiazepine receptor binding activity of 6,9-disubstituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monoamine metabolites in cerebrospinal fluid and serotonin uptake inhibition during treatment with chlorimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathways for Dibenzepin and related tricyclic compounds, which are significant scaffolds in medicinal chemistry. The document details key experimental protocols, presents quantitative data in a structured format for comparative analysis, and includes visualizations of the synthetic routes to facilitate understanding.
Core Synthesis Strategies
The synthesis of the dibenzazepine (B1670418) core, the foundational structure of this compound and numerous tricyclic antidepressants, has evolved to include several robust methods. The primary strategies involve the formation of the central seven-membered ring through intramolecular cyclization reactions. Key approaches include classical methods like the Ullmann condensation and more modern palladium-catalyzed reactions such as the Buchwald-Hartwig amination.
These methods typically involve the coupling of two substituted phenyl rings, followed by a ring-closing step to form the azepine ring. The choice of synthetic route often depends on the desired substitution pattern on the aromatic rings and the overall efficiency and scalability of the reaction sequence.
Key Synthesis Pathways and Experimental Protocols
This section details the experimental procedures for prominent synthesis pathways leading to this compound and its precursors, such as iminostilbene (B142622).
Synthesis of Iminostilbene via Intramolecular Rearrangement of 1-Phenylindole
A direct approach to iminostilbene involves the acid-catalyzed intramolecular rearrangement of 1-phenylindole. This method offers a concise route to the core tricyclic system.
Experimental Protocol:
In a 250 mL three-necked flask, 19.3 g (0.1 mol) of 1-phenylindole is combined with 135.2 g (0.4 mol) of polyphosphoric acid and 28.8 g (0.3 mol) of methanesulfonic acid. The mixture is heated to 90°C and stirred under a sealed atmosphere for 7 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to 30-40°C and poured into a saturated aqueous solution of sodium bicarbonate at 0°C to adjust the pH to 8-9. The product is then extracted with ethyl acetate (B1210297) (3x). The combined organic phases are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is recrystallized from petroleum ether to yield the target iminostilbene.[1]
Synthesis of Iminostilbene via Phase-Transfer Catalyzed Cyclization
This method utilizes a phase-transfer catalyst to facilitate the cyclization of a di-halogenated diphenylamine (B1679370) derivative.
Experimental Protocol:
To a 100 mL four-necked flask, 11.22 g (0.025 mol) of 2-(diiodotoluene) diphenylamine, 0.44 g (0.0038 mol) of L-proline, and 20 mL of absolute ethanol (B145695) are added sequentially. The mixture is stirred and maintained at a temperature of 20-40°C. A solution of potassium hydroxide (B78521) (4.90 g, 0.087 mol) in absolute ethanol (30 mL) is then added. The reaction is allowed to proceed for 5-12 hours. After the reaction, the mixture is filtered, and the resulting brown solid is washed three times with absolute ethanol. The solid is then extracted with hot ethyl acetate. Upon cooling, the product precipitates and is further purified by recrystallization from toluene (B28343) to afford a golden yellow solid of iminostilbene.[2]
Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives via Intramolecular Buchwald-Hartwig Coupling
A modern and efficient three-step process for synthesizing substituted 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives leverages an intramolecular Buchwald-Hartwig coupling as the key ring-forming step.
Experimental Protocol:
-
Step 1 & 2: Synthesis of the Amino Alcohol Intermediate: The process begins with the nucleophilic addition of a substituted o-nitrobenzyl chloride to a 2-chlorobenzaldehyde, facilitated by tetrakis(dimethylamino)ethylene (B1198057) (TDAE) as a mild reductant. This is followed by the reduction of the nitro group using palladium on carbon (Pd/C) and hydrazine (B178648) hydrate (B1144303) to yield the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate.[3]
-
Step 3: Intramolecular Buchwald-Hartwig Coupling: The crude amino alcohol intermediate is then subjected to an intramolecular Buchwald-Hartwig coupling. The optimized conditions for this cyclization involve using palladium acetate as the palladium source, Xantphos as the ligand, and potassium carbonate as the base in toluene. The reaction is carried out at 170°C under microwave irradiation for 8 hours to yield the desired dibenzazepine scaffold.[4]
Quantitative Data Summary
The following table summarizes the quantitative data for the key synthesis pathways described above, allowing for a direct comparison of their efficiencies.
| Synthesis Pathway | Starting Material(s) | Key Reagents | Product | Yield | Purity | Reference |
| Intramolecular Rearrangement of 1-Phenylindole | 1-Phenylindole | Polyphosphoric acid, Methanesulfonic acid | Iminostilbene | 83.4% | 99% | [1] |
| Phase-Transfer Catalyzed Cyclization | 2-(diiodotoluene) diphenylamine | L-proline, Potassium hydroxide | Iminostilbene | 80.82% | - | [2] |
| Intramolecular Buchwald-Hartwig Coupling | Substituted o-nitrobenzyl chlorides, 2-chlorobenzaldehydes | TDAE, Pd/C, Hydrazine hydrate, Pd(OAc)₂, Xantphos, K₂CO₃ | Substituted dibenzazepin-10-ol | 39% (overall) | - | [4] |
Visualization of Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.
Caption: Intramolecular Rearrangement of 1-Phenylindole.
Caption: Phase-Transfer Catalyzed Cyclization for Iminostilbene.
Caption: Three-Step Synthesis via Buchwald-Hartwig Coupling.
References
- 1. Method for synthesizing iminostilbene - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis method of iminostilbene - Eureka | Patsnap [eureka.patsnap.com]
- 3. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00909J [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for In Vitro Dissolution of Dibenzepin HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzepin hydrochloride (HCl) is a tricyclic antidepressant (TCA) utilized in the treatment of depression.[1][2] Its mechanism of action primarily involves the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake in the synaptic cleft, which modulates neurotransmission and mood.[3] this compound HCl also exhibits antagonism at muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and α1-adrenergic receptors.[3] Due to its multifaceted pharmacological profile, this compound HCl is a compound of interest in neuroscience research and drug discovery for its potential applications in understanding and treating various neurological and psychiatric disorders. Accurate and reproducible in vitro assays are fundamental to this research, and proper dissolution of the compound is the critical first step. This document provides a detailed protocol for the dissolution of this compound HCl for use in in vitro assays.
Chemical and Physical Properties of this compound HCl
A summary of the key chemical and physical properties of this compound HCl is presented below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C18H22ClN3O | [1][3] |
| Molecular Weight | 331.84 g/mol | [1][3] |
| CAS Number | 315-80-0 | [1][3] |
| Appearance | Solid powder | [1] |
| pKa | 8.25 at 25°C | [4] |
Solubility Data
The solubility of this compound HCl in various solvents is a critical factor for preparing solutions for in vitro experiments. The following table summarizes its solubility in commonly used laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO (Dimethyl Sulfoxide) | Soluble | [1] |
| Water | 1.08 mg/mL at 25°C | [4] |
| Ethanol | Soluble | [4] |
Given its high solubility, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound HCl.
Experimental Protocols
Materials
-
This compound HCl powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Appropriate cell culture medium or assay buffer
Protocol for Preparation of a 10 mM this compound HCl Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
-
Calculate the required mass of this compound HCl:
-
Molecular Weight (MW) of this compound HCl = 331.84 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass (g) = Concentration (M) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.01 mol/L x 0.001 L x 331.84 g/mol = 0.0033184 g
-
Mass (mg) = 3.32 mg
-
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 3.32 mg of this compound HCl powder into the tube. Record the exact weight.
-
-
Dissolution in DMSO:
-
Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = (Mass (mg) / 331.84 mg/mmol) / 10 mmol/L
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound HCl powder.
-
-
Ensuring Complete Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
If necessary, brief warming in a 37°C water bath or sonication can aid in dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1]
-
Protocol for Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer.
-
Determine the final desired concentration of this compound HCl for your experiment (e.g., 10 µM).
-
Calculate the dilution factor:
-
Dilution Factor = [Stock Solution Concentration] / [Final Concentration]
-
For a 10 µM working solution from a 10 mM stock:
-
Dilution Factor = 10,000 µM / 10 µM = 1000
-
-
-
Prepare the working solution:
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium or assay buffer.
-
Gently mix by pipetting or inverting the tube.
-
Important Considerations:
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[5] A negative control with the same final DMSO concentration should be included in all experiments.[5]
-
Precipitation: When diluting the DMSO stock in an aqueous buffer or medium, the compound may precipitate if its solubility limit is exceeded.[6] To avoid this, it is recommended to make serial dilutions in DMSO first for very high final concentrations or to add the stock solution to the medium while vortexing.
-
Safety: this compound HCl is a bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Mandatory Visualizations
References
Application Notes and Protocols for Dibenzepin in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Dibenzepin, a tricyclic antidepressant (TCA), in rodent behavioral studies. Due to the limited availability of direct preclinical data for this compound, this document extrapolates potential dosage ranges and protocols from studies on structurally and functionally similar TCAs, such as Desipramine (B1205290) and Imipramine. Researchers should consider this guidance as a starting point for their own dose-finding and validation studies.
Introduction to this compound
This compound is a tricyclic antidepressant that primarily acts as a norepinephrine (B1679862) reuptake inhibitor (NRI), with weaker effects on serotonin (B10506) reuptake. This mechanism of action is shared with other TCAs like Desipramine.[1] Understanding its pharmacological profile is crucial for designing and interpreting behavioral studies in rodents. Its NRI activity is expected to produce antidepressant- and anxiolytic-like effects in relevant behavioral paradigms.
Recommended Dosage for Rodent Behavioral Studies
One study administered Dibenzepine to rats at a dose of 3.5mg/kg/day to investigate its effect on brain beta-endorphins.[2] While not a behavioral study focused on depression or anxiety, this provides a documented in-vivo dose in rats.
For the related TCA Desipramine, doses of 1 and 10 mg/kg have been used in rats to study effects on exploratory behaviors.[3] For Imipramine, a dose of 15 mg/kg has been used in mice in the forced swim and tail suspension tests.[4]
Table 1: Proposed Starting Dose Ranges for this compound in Rodent Behavioral Studies (Extrapolated from Related TCAs)
| Rodent Species | Proposed Starting Dose Range (mg/kg) | Administration Route | Rationale |
| Rat | 3 - 10 | Intraperitoneal (i.p.) or Oral (p.o.) | Based on the documented 3.5 mg/kg dose of this compound in a non-behavioral rat study and effective doses of Desipramine (1-10 mg/kg) in rat behavioral models.[2][3] |
| Mouse | 10 - 20 | Intraperitoneal (i.p.) or Oral (p.o.) | Extrapolated from the effective dose of Imipramine (15 mg/kg) in mouse behavioral tests.[4] |
Important Considerations:
-
Pharmacokinetics: There is a lack of specific pharmacokinetic data for this compound in rodents. TCAs generally have rapid absorption and extensive metabolism.[5][6] The half-life and bioavailability of this compound in the specific rodent strain used should be determined empirically if possible.
-
Acute vs. Chronic Dosing: The choice between acute and chronic dosing will depend on the research question. Acute administration is suitable for initial screening, while chronic dosing may be more relevant for modeling the therapeutic effects of antidepressants.
-
Control Groups: Appropriate vehicle controls are essential. The vehicle used to dissolve and administer this compound should be administered to a separate group of animals.
-
Behavioral Test Battery: A battery of tests should be used to assess the antidepressant and anxiolytic-like effects of this compound and to rule out confounding effects on general locomotor activity.
Experimental Protocols
Forced Swim Test (FST) for Antidepressant-Like Activity
The Forced Swim Test is a widely used model to screen for antidepressant-like activity. The test is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter).
-
The cylinder should be filled with water (23-25°C) to a depth where the rodent cannot touch the bottom with its hind paws or escape.
Procedure:
-
Habituation (Day 1): Place each rodent individually into the swim cylinder for a 15-minute pre-test session. This session is to induce a state of helplessness.
-
Drug Administration (Day 2): Administer this compound or vehicle at the predetermined dose and time before the test session. A typical pre-treatment time is 30-60 minutes for i.p. injection.
-
Test Session (Day 2): Place the rodent in the swim cylinder for a 5-minute test session.
-
Data Recording: Videotape the session for later analysis. Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.
Data Analysis:
-
Compare the duration of immobility between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
The Elevated Plus Maze is used to assess anxiety-like behavior in rodents. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm).
-
The dimensions of the arms for rats are typically 50 cm long and 10 cm wide, with the enclosed arms having 40 cm high walls. For mice, the dimensions are proportionally smaller.
Procedure:
-
Acclimation: Allow the rodents to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the predetermined dose and time before the test session (e.g., 30-60 minutes for i.p. injection).
-
Test Session: Place the rodent in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.
-
Data Recording: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms. An entry is typically defined as all four paws entering an arm.
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.
-
Compare these parameters between the this compound-treated and vehicle-treated groups using an appropriate statistical test.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Rodent Behavioral Study
Caption: General workflow for a rodent behavioral study.
References
- 1. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 2. COMPARISON OF TRAZODONE, DIAZEPAME AND DIBENZEPINE INFLUENCES ON RAT BRAIN BETA-ENDORPHINS CONTENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioural and neuropharmacological properties of the dibenzazepines, desipramine and lofepramine: studies on the olfactory bulbectomized rat model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolism of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Dibenzepin in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the tricyclic antidepressant dibenzepin in the forced swim test (FST), a widely used preclinical screening paradigm for assessing potential antidepressant efficacy.
Introduction
The forced swim test is a behavioral assay in rodents that is sensitive to a wide range of clinically effective antidepressant drugs. The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will initially engage in escape-oriented behaviors but will eventually adopt an immobile posture, floating in the water. This immobility is interpreted as a state of behavioral despair or learned helplessness. Antidepressant compounds, including tricyclic antidepressants like this compound, have been shown to reduce the duration of immobility, suggesting a potential therapeutic effect.
This compound is a tricyclic antidepressant that primarily acts as a norepinephrine (B1679862) reuptake inhibitor, with weaker effects on serotonin (B10506) reuptake.[1] This pharmacological profile suggests its potential to modulate mood and behavior, making the FST a relevant screening tool to evaluate its antidepressant-like properties.
Data Presentation
Table 1: Hypothetical Dose-Response Effect of this compound on Immobility Time in the Rat Forced Swim Test
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (seconds) | Standard Deviation (SD) | % Decrease from Vehicle |
| Vehicle (Saline) | 0 | 10 | 180 | 25 | 0% |
| This compound | 5 | 10 | 150 | 22 | 16.7% |
| This compound | 10 | 10 | 120 | 20 | 33.3% |
| This compound | 20 | 10 | 90 | 18 | 50.0% |
| Positive Control (e.g., Imipramine) | 20 | 10 | 85 | 15 | 52.8% |
Note: The data presented in this table is illustrative and intended to demonstrate the expected experimental outcome. Actual results may vary.
Experimental Protocols
A detailed protocol for conducting the forced swim test in rats to evaluate the antidepressant-like effects of this compound is provided below. This protocol is based on established methodologies for the FST.[2][3]
Protocol 1: Forced Swim Test in Rats
1. Animals:
-
Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.
-
House animals in groups of 2-4 per cage under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Allow at least one week of acclimatization to the animal facility before the start of the experiment.
2. Apparatus:
-
A transparent Plexiglas cylinder (40 cm height, 20 cm diameter).
-
Fill the cylinder with water (23-25°C) to a depth of 30 cm. The water depth should be sufficient to prevent the rat from touching the bottom with its tail or hind limbs.
3. Drug Preparation and Administration:
-
Prepare this compound hydrochloride in a 0.9% saline solution.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
A typical dosing regimen involves three injections: 24 hours, 5 hours, and 1 hour before the test session. This repeated administration schedule is often used to mimic a more clinical-like dosing regimen.
4. Experimental Procedure:
-
Day 1: Pre-test Session (15 minutes)
-
Place each rat individually into the swim cylinder for a 15-minute pre-swim session.
-
After 15 minutes, remove the rat from the water, dry it with a towel, and return it to its home cage.
-
This pre-test session is for habituation and to induce a stable baseline of immobility for the subsequent test session.
-
-
Day 2: Test Session (5 minutes)
-
Administer this compound, vehicle, or a positive control according to the predetermined dosing schedule.
-
24 hours after the pre-test session, place the rat back into the swim cylinder for a 5-minute test session.
-
Record the entire 5-minute session using a video camera for later analysis.
-
5. Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the video recordings.
-
The total duration of immobility during the 5-minute test is the primary measure. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
Other behaviors that can be scored include:
-
Swimming: Active movement of the limbs and tail, resulting in horizontal displacement around the cylinder.
-
Climbing: Active upward-directed movements of the forepaws along the cylinder wall.
-
6. Statistical Analysis:
-
Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA), followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons between the treatment groups and the vehicle control group.
-
A statistically significant decrease in immobility time in the this compound-treated groups compared to the vehicle group is indicative of an antidepressant-like effect.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound's antidepressant action.
Experimental Workflow
Caption: Workflow for the forced swim test with this compound.
References
Application Notes: Quantification of Dibenzepin in Human Plasma using HPLC-UV
Introduction
Dibenzepin is a tricyclic antidepressant used in the treatment of depression and other mood disorders. Therapeutic drug monitoring of this compound in plasma is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. This document provides a detailed protocol for the quantification of this compound in human plasma samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method described is based on established principles for the analysis of tricyclic antidepressants in biological matrices.
Principle
This method involves the extraction of this compound and an internal standard (IS) from plasma using liquid-liquid extraction (LLE). The extracted analytes are then separated on a reversed-phase C18 column with a suitable mobile phase and detected by a UV detector at a specific wavelength. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Imipramine (B1671792) hydrochloride (Internal Standard)
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Di-potassium hydrogen phosphate (B84403) (K₂HPO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Extraction solvent: n-Heptane/Isoamyl alcohol (98:2, v/v)
-
Reagent grade water
-
Human plasma (drug-free)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Phosphate Buffer | 20 mM K₂HPO₄, pH adjusted to 3.0 with H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Internal Standard | Imipramine (retention time ~6 min) |
| This compound | Retention time ~8 min |
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride and imipramine hydrochloride in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to obtain working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the imipramine stock solution with methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL) and QC samples (e.g., 30, 400, 800 ng/mL).
4. Sample Preparation: Liquid-Liquid Extraction
-
Pipette 1.0 mL of plasma sample, calibration standard, or QC sample into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 50 µL of the 10 µg/mL internal standard working solution (Imipramine).
-
Add 200 µL of 1 M NaOH to alkalinize the sample. Vortex for 30 seconds.
-
Add 5.0 mL of the extraction solvent (n-Heptane/Isoamyl alcohol, 98:2 v/v).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean centrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation Summary
The following table summarizes the expected performance characteristics of the method, based on typical values for tricyclic antidepressant assays.
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (at QC levels) | 85 - 115% |
| Precision (RSD% at QC levels) | < 15% |
| Recovery | > 80% |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key parameters for HPLC method validation.
Disclaimer: This application note provides a representative protocol for the quantification of this compound in plasma by HPLC-UV. The specific parameters, especially retention times, may vary depending on the exact instrumentation, columns, and reagents used. It is essential to perform a full method validation in the end-user's laboratory to ensure the method's suitability for its intended purpose.
Application of Dibenzepin in Neuropathic Pain Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide limited relief and are associated with undesirable side effects. Tricyclic antidepressants (TCAs) have long been a therapeutic option for neuropathic pain, with their analgesic effects believed to be mediated through the modulation of descending inhibitory pain pathways. Dibenzepin, a TCA sold under brand names like Noveril, is primarily used for the treatment of depression. While its direct application in neuropathic pain models is not extensively documented in publicly available literature, its pharmacological profile as a potent norepinephrine (B1679862) reuptake inhibitor suggests a strong potential for analgesic efficacy in neuropathic pain states.
These application notes provide a comprehensive overview of the theoretical application of this compound in preclinical neuropathic pain research. The protocols and methodologies are based on established rodent models of neuropathic pain and the known mechanisms of action of TCAs.
Mechanism of Action in Neuropathic Pain
This compound primarily functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin (B10506) in the synaptic cleft. This action is central to its potential analgesic effects in neuropathic pain. The proposed mechanism involves the enhancement of descending inhibitory pathways that regulate nociceptive signals at the spinal cord level.
Key aspects of the proposed mechanism include:
-
Norepinephrine Reuptake Inhibition: By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the spinal dorsal horn. This elevated norepinephrine level enhances the activation of α2-adrenergic receptors on presynaptic and postsynaptic neurons.
-
Modulation of Descending Inhibitory Pathways: The increased noradrenergic tone strengthens the descending pain modulatory system, which originates in brainstem nuclei such as the locus coeruleus and projects to the spinal cord. This system plays a crucial role in suppressing the transmission of pain signals from the periphery to the brain.
-
Weak Serotonergic and Anticholinergic Effects: this compound has weak effects on serotonin reuptake and possesses minimal anticholinergic properties compared to other TCAs like amitriptyline. This profile may translate to a more favorable side-effect profile in a research setting.
Signaling Pathway of this compound in Neuropathic Pain Modulation
Application Notes and Protocols for Studying Dibenzepin's Effects on Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of Dibenzepin, a tricyclic antidepressant, on neuronal cells in vitro. The methodologies cover cell culture of both primary cortical neurons and the SH-SY5Y human neuroblastoma cell line, assays for neuronal viability and neurite outgrowth, and approaches to investigate the modulation of key signaling pathways.
Introduction to this compound and its Neuronal Effects
This compound belongs to the class of tricyclic antidepressants (TCAs) and exerts its therapeutic effects primarily by inhibiting the reuptake of the neurotransmitters norepinephrine (B1679862) and serotonin (B10506) in the synaptic cleft.[1] This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.[1] Additionally, this compound exhibits anticholinergic properties by antagonizing muscarinic acetylcholine (B1216132) receptors.[1][2] Understanding the cellular and molecular mechanisms of this compound's action on neurons is crucial for drug development and neurotoxicity assessment. In vitro neuronal models provide a controlled environment to dissect these mechanisms.
Recommended Cell Culture Models
The choice of cell model is critical for the relevance of in vitro studies. Both primary neurons and neuronal cell lines offer distinct advantages.
2.1. Primary Cortical Neurons:
Primary cortical neurons, typically isolated from embryonic or neonatal rodents, closely mimic the physiological conditions of the brain in vivo, making them highly relevant for studying antidepressant effects.[3][4] Corticostriatal pyramidal cells, in particular, have been identified as being strongly responsive to chronic antidepressant treatment.[1][3]
2.2. SH-SY5Y Human Neuroblastoma Cell Line:
The SH-SY5Y cell line is a human-derived, pseudo-neuronal model that can be differentiated into a more mature neuronal phenotype.[5][6] These cells are advantageous due to their unlimited proliferation, ease of culture, and human origin, which can be valuable for translational research.[7] Differentiated SH-SY5Y cells express various neuronal markers and are a suitable model for neurotoxicity and drug screening studies.[6][8]
Experimental Protocols
3.1. Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rats (E18).[1][3]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Neurobasal Medium supplemented with B27 and L-glutamine
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.25%)
-
DNase I
-
Poly-L-lysine or Poly-D-lysine coated culture plates/coverslips
-
Fetal Bovine Serum (FBS)
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically remove the embryos and place them in ice-cold HBSS.
-
Dissect the cortices from the embryonic brains.
-
Mince the cortical tissue and incubate in 0.25% trypsin and DNase I at 37°C for 15-20 minutes.
-
Stop the trypsinization by adding DMEM with 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons on Poly-L-lysine coated plates at a desired density (e.g., 1.5 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue to change half of the medium every 2-3 days.
3.2. SH-SY5Y Cell Culture and Differentiation
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and antibiotics
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF) - optional
-
Poly-L-lysine coated culture plates
Procedure:
-
Culture undifferentiated SH-SY5Y cells in DMEM/F12 with 10% FBS.
-
To induce differentiation, seed the cells on Poly-L-lysine coated plates.
-
The following day, replace the medium with a low-serum medium (e.g., 1% FBS) containing 10 µM Retinoic Acid.
-
Continue to culture the cells for 5-7 days, changing the medium every 2-3 days. The addition of BDNF (50 ng/mL) can further promote a mature neuronal phenotype.
-
Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Assays for Neuronal Viability and Neurite Outgrowth
4.1. Neuronal Viability Assay (MTT Assay)
The MTT assay measures the metabolic activity of viable cells.[6]
Procedure:
-
Plate neurons (primary or differentiated SH-SY5Y) in a 96-well plate and allow them to adhere/differentiate.
-
Treat the cells with a range of this compound concentrations for the desired incubation period (e.g., 24, 48, 72 hours). A concentration range of 1 µM to 100 µM is a reasonable starting point based on data for the similar compound amitriptyline.[9]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
4.2. Neurite Outgrowth Assay
This assay quantifies the effect of this compound on the growth of neuronal processes.[10]
Procedure:
-
Plate neurons at a low density on coated coverslips or in 96-well plates to allow for clear visualization of individual neurites.
-
Treat the cells with this compound at various concentrations.
-
After the desired incubation time, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain for a neuronal marker such as β-III tubulin using immunocytochemistry.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Investigation of Signaling Pathways
This compound, as a tricyclic antidepressant, is expected to modulate intracellular signaling pathways that are crucial for neuronal survival, plasticity, and function.
5.1. BDNF/TrkB Signaling Pathway
Antidepressants are known to influence the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB) signaling pathway.[11][12][13]
Experimental Approach:
-
Western Blotting: Treat neuronal cultures with this compound and analyze the protein levels of total and phosphorylated TrkB, as well as downstream effectors like Akt and ERK.[11]
-
ELISA: Measure the secretion of BDNF into the culture medium using an enzyme-linked immunosorbent assay.
5.2. cAMP/CREB Signaling Pathway
The cyclic AMP (cAMP) and cAMP response element-binding protein (CREB) pathway is another key target of antidepressants.[14][15][16]
Experimental Approach:
-
cAMP Assay: Measure intracellular cAMP levels using a commercially available cAMP assay kit after this compound treatment.
-
Western Blotting: Analyze the phosphorylation of CREB at Ser133, which is indicative of its activation.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| This compound Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Data to be filled in from experimental results. Values should be presented as mean ± standard deviation.
Table 2: Effect of this compound on Neurite Outgrowth
| This compound Concentration (µM) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron | Number of Branch Points per Neuron |
| 0 (Control) | 150 ± 12.5 | 4.2 ± 0.8 | 2.5 ± 0.5 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Data to be filled in from experimental results. Values should be presented as mean ± standard deviation.
Visualizations
Diagram 1: Experimental Workflow for Assessing this compound's Effects on Neurons
Caption: Workflow for studying this compound's effects on neurons.
Diagram 2: Proposed Signaling Pathways Modulated by this compound
Caption: Proposed signaling pathways affected by this compound.
References
- 1. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 2. Primary cortical neuron isolation and culture [protocols.io]
- 3. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel adult cortical neuron processing and screening method illustrates sex- and age-dependent effects of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijstemcell.com [ijstemcell.com]
- 8. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Antidepressant Drug Amitriptyline Affects Human SH-SY5Y Neuroblastoma Cell Proliferation and Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuritogenesis, a neuroadaptive mechanism of antidepressant drugs action - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. Frontiers | BDNF receptor TrkB as the mediator of the antidepressant drug action [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of cAMP response element-binding protein or dynorphin in the nucleus accumbens produces an antidepressant-like effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Inhibition of cAMP Response Element-Binding Protein or Dynorphin in the Nucleus Accumbens Produces an Antidepressant-Like Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chronic Administration of Dibenzepin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chronic administration of Dibenzepin to animal models for research purposes. The following protocols and data are intended to serve as a foundational resource for designing and executing in vivo studies to evaluate the long-term effects of this compound.
Introduction to this compound
This compound is a tricyclic antidepressant (TCA) that primarily acts by inhibiting the reuptake of the neurotransmitters norepinephrine (B1679862) and serotonin (B10506) in the synaptic cleft. This leads to an increased concentration of these monoamines, which is believed to be the primary mechanism underlying its antidepressant effects. Additionally, this compound exhibits antimuscarinic (anticholinergic) properties. Understanding these mechanisms is crucial for designing relevant experimental protocols and interpreting results.
Animal Models and Routes of Administration
The selection of an appropriate animal model and route of administration is critical for the successful execution of chronic studies.
Animal Models:
-
Rats: Sprague-Dawley and Wistar strains are commonly used for behavioral and pharmacokinetic studies of antidepressants.
-
Mice: C57BL/6 and BALB/c strains are frequently employed in behavioral assays such as the forced swim test and tail suspension test.
Routes of Administration:
The choice of administration route depends on the experimental design, desired pharmacokinetic profile, and the formulation of this compound.
| Route of Administration | Vehicle Examples | Maximum Volume (Mouse) | Maximum Volume (Rat) | Notes |
| Oral (p.o.) Gavage | Water, 0.5% Methylcellulose, Saline | 10 mL/kg | 10 mL/kg | Ensures accurate dosing. |
| Intraperitoneal (i.p.) | Saline, PBS | 10 mL/kg | 10 mL/kg | Rapid absorption, but may cause local irritation with chronic use. |
| Subcutaneous (s.c.) | Saline, Oil-based vehicles | 5 mL/kg | 5 mL/kg | Slower absorption, suitable for sustained release. |
| Intravenous (i.v.) | Saline | 5 mL/kg (bolus) | 5 mL/kg (bolus) | 100% bioavailability, but requires technical skill and may be stressful for chronic studies. |
Experimental Protocols
Chronic Dosing Regimen
Disclaimer: Specific chronic dosage for this compound in animal models is not well-documented in publicly available literature. The following is a generalized protocol based on studies with other tricyclic antidepressants.
Objective: To maintain a steady-state concentration of this compound over a prolonged period to assess its chronic effects.
Materials:
-
This compound hydrochloride
-
Appropriate vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Dosing needles (gavage or injection)
-
Animal scale
Procedure:
-
Dose Selection: Based on acute studies and literature on similar TCAs, a starting chronic dose range of 5-20 mg/kg/day is suggested. Dose-response studies are recommended to determine the optimal dose for the desired effect.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound hydrochloride.
-
Dissolve or suspend it in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous before each administration.
-
-
Administration:
-
Administer the selected dose once or twice daily to the animal model. The frequency will depend on the pharmacokinetic profile of this compound.
-
For oral gavage, ensure the gavage needle is inserted correctly to avoid injury.
-
For injections, vary the injection site to minimize local irritation.
-
-
Duration: Chronic studies with antidepressants typically last for a minimum of 14 to 28 days to allow for neuroadaptive changes to occur.
-
Monitoring: Observe the animals daily for any signs of toxicity or adverse effects. Record body weight at least twice a week.
Behavioral Assessment Protocols
Objective: To assess antidepressant-like activity by measuring the immobility time of rodents when placed in an inescapable water cylinder.
Materials:
-
Cylindrical water tank (Mouse: 20 cm diameter, 40 cm height; Rat: 20 cm diameter, 40 cm height)
-
Water (23-25°C)
-
Stopwatch or automated tracking software
Procedure:
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or feet (Mouse: ~15 cm; Rat: ~30 cm).
-
Gently place the animal in the water.
-
For rats, a 15-minute pre-test session is conducted 24 hours before the 5-minute test session. For mice, a single 6-minute test session is common.[1][2]
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement except for small motions to keep the head above water.
-
After the test, remove the animal, dry it with a towel, and return it to its home cage.
Objective: To measure antidepressant-like activity by quantifying the immobility of a mouse when suspended by its tail.[3][4][5][6]
Materials:
-
Suspension bar or a dedicated TST apparatus
-
Adhesive tape
-
Stopwatch or automated tracking software
Procedure:
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse from the bar, ensuring it cannot reach any surfaces.[4]
-
Record the total time the mouse remains immobile.
-
After the test, carefully remove the tape and return the mouse to its home cage.
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.[7][8][9][10][11]
Materials:
-
Open field arena (typically a square or circular box with high walls)
-
Video camera and tracking software
Procedure:
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period, typically 5-10 minutes.[8]
-
Record parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Grooming bouts
-
-
Clean the arena thoroughly between each animal to remove olfactory cues.
Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of this compound after chronic administration.
Materials:
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Administer this compound chronically as described in the dosing regimen protocol.
-
On the final day of dosing, collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) after the last dose.
-
Process the blood samples to obtain plasma or serum.
-
Analyze the samples to determine the concentration of this compound and its major metabolites.
-
Calculate key pharmacokinetic parameters.
Illustrative Pharmacokinetic Parameters (Hypothetical Data for this compound):
| Parameter | Mouse (10 mg/kg, i.p.) | Rat (10 mg/kg, p.o.) |
| Tmax (h) | 0.5 | 1.5 |
| Cmax (ng/mL) | 250 | 180 |
| AUC0-t (ng*h/mL) | 1200 | 1500 |
| t1/2 (h) | 3.5 | 5.0 |
| Clearance (mL/h/kg) | 8.3 | 6.7 |
Safety and Toxicology Assessment
Objective: To evaluate the potential toxicity of chronic this compound administration.
Procedure:
-
Daily Clinical Observations: Monitor animals for changes in behavior, appearance, and signs of distress.
-
Body Weight: Record body weight at least twice weekly.
-
Food and Water Consumption: Measure daily or weekly intake.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for analysis of key hematological and biochemical parameters.
-
Histopathology: Conduct a macroscopic examination of major organs at necropsy and collect tissues for microscopic examination.
Illustrative Safety Parameters to Monitor:
| Parameter Category | Specific Parameters |
| Hematology | Red blood cell count, white blood cell count, platelet count, hemoglobin, hematocrit |
| Clinical Chemistry | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea (B33335) nitrogen (BUN), creatinine |
| Organ Weights | Liver, kidneys, spleen, heart, brain |
Signaling Pathway and Workflow Diagrams
References
- 1. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tail suspension test - Wikipedia [en.wikipedia.org]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. anilocus.com [anilocus.com]
- 9. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. Open field test for the assessment of anxiety-like behavior in Gnathonemus petersii fish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Dibenzepin's Effect on Neurotransmitter Reuptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzepin is a tricyclic antidepressant (TCA) that exerts its therapeutic effects primarily through the modulation of neurotransmitter concentrations in the synaptic cleft.[1] Like other TCAs, its principal mechanism of action involves the inhibition of neurotransmitter reuptake, thereby increasing the availability of these signaling molecules to postsynaptic receptors.[1] Understanding the specific effects of this compound on different neurotransmitter transporters is crucial for elucidating its pharmacological profile and for the development of novel therapeutics with improved efficacy and side-effect profiles.
These application notes provide detailed protocols for in vitro assays designed to determine the inhibitory activity of this compound on the reuptake of key monoamine neurotransmitters: norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA). The primary targets for this inhibition are the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT), respectively.
Signaling Pathway: Inhibition of Neurotransmitter Reuptake
The therapeutic effect of this compound and similar tricyclic antidepressants is primarily attributed to their ability to block the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and prolongs the presence of neurotransmitters in the synapse, leading to enhanced signaling.
Inhibition of Neurotransmitter Reuptake by this compound.
Experimental Protocols
Two primary types of in vitro assays are commonly used to determine the effect of compounds on neurotransmitter reuptake: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand that binds with high affinity to a specific transporter. The affinity of the test compound is typically expressed as the inhibition constant (Ki).
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human dopamine transporter (hDAT).
-
Radioligands:
-
For hNET: [³H]-Nisoxetine
-
For hSERT: [³H]-Citalopram or [³H]-Paroxetine
-
For hDAT: [³H]-WIN 35,428
-
-
Test Compound: this compound (or Desipramine as a reference) dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate salts.
-
Scintillation Fluid and Vials.
-
Filtration Apparatus with glass fiber filters.
-
Scintillation Counter.
Protocol:
-
Cell Membrane Preparation:
-
Culture the transfected HEK293 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in fresh assay buffer to a desired protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).
-
Include control wells for total binding (no test compound) and non-specific binding (excess of a known potent inhibitor).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assay
This functional assay directly measures the inhibition of the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
Materials:
-
Cell Lines: HEK293 cells stably transfected with hNET, hSERT, or hDAT, plated in 24- or 96-well plates.
-
Radiolabeled Neurotransmitters:
-
For hNET: [³H]-Norepinephrine
-
For hSERT: [³H]-Serotonin
-
For hDAT: [³H]-Dopamine
-
-
Test Compound: this compound (or Desipramine).
-
Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.
-
Scintillation Fluid and Vials.
-
Microplate Scintillation Counter.
Protocol:
-
Cell Culture:
-
Plate the transfected HEK293 cells in appropriate multi-well plates and grow them to confluency.
-
-
Uptake Inhibition:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound) for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter to each well.
-
Include control wells for total uptake (no test compound) and non-specific uptake (in the presence of a known potent inhibitor).
-
Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with a suitable lysis buffer or distilled water.
-
-
Detection:
-
Transfer the cell lysates to scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.
-
General Workflow for a Neurotransmitter Uptake Inhibition Assay.
Data Presentation
The inhibitory potency of a compound on neurotransmitter reuptake is typically summarized by its IC50 or Ki values. The following table presents representative data for the tricyclic antidepressant Desipramine , which, like this compound, is a potent norepinephrine reuptake inhibitor.
| Compound | Transporter | Assay Type | Ki (nM) | Reference |
| Desipramine | hNET | Radioligand Binding | 0.63–4 | [1][2] |
| hSERT | Radioligand Binding | 17.6–61 | [1][2] | |
| hDAT | Radioligand Binding | 3,190–78,720 | [1][2] |
Note: The range of Ki values reflects data from different studies and experimental conditions.
This data clearly illustrates Desipramine's high affinity and selectivity for the norepinephrine transporter (NET) over the serotonin (SERT) and dopamine (DAT) transporters. A similar profile would be expected for this compound, with potent inhibition of NET, weaker inhibition of SERT, and negligible activity at DAT.
Conclusion
The in vitro assays described provide robust and reliable methods for characterizing the effects of this compound on neurotransmitter reuptake. By determining the IC50 and Ki values for the norepinephrine, serotonin, and dopamine transporters, researchers can quantify the potency and selectivity of this compound. This information is essential for understanding its mechanism of action, predicting its therapeutic effects and side-effect profile, and guiding the development of new antidepressant medications. The use of a well-characterized compound like Desipramine as a reference standard is crucial for validating assay performance and for comparative analysis.
References
Application Notes and Protocols for the Synthesis of Dibenzepin Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzepin and its analogs represent a class of compounds with significant therapeutic potential, targeting a range of biological entities, including but not limited to, the epidermal growth factor receptor (EGFR) and various neuronal receptors. Structure-activity relationship (SAR) studies are crucial in drug discovery for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound analogs, with a focus on dibenzodiazepinones, and their evaluation in SAR studies targeting EGFR.
I. Synthetic Strategies for this compound Analogs
The synthesis of the dibenzodiazepinone core and its subsequent derivatization are key to generating a library of analogs for SAR studies. Common strategies involve multi-step reactions including Ullmann condensation and Buchwald-Hartwig amination for the formation of the tricyclic core, followed by various functionalization reactions.
General Synthetic Workflow
The synthesis of dibenzodiazepinone analogs typically follows a convergent approach where two key aromatic fragments are coupled, followed by cyclization and subsequent modifications. A representative workflow is illustrated below.
Caption: General synthetic workflow for this compound analogs.
II. Experimental Protocols
Protocol 1: Synthesis of a Dibenzodiazepinone Core via Ullmann Condensation and Reductive Cyclization
This protocol describes a general procedure for the synthesis of a dibenzodiazepinone scaffold, a common core for many this compound analogs.
Materials:
-
Substituted 2-aminobenzoic acid
-
Substituted 1-halo-2-nitrobenzene
-
Copper (I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ullmann Condensation:
-
To a solution of substituted 2-aminobenzoic acid (1.0 eq) in DMF, add substituted 1-halo-2-nitrobenzene (1.1 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).
-
Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the diarylamine intermediate.
-
-
Reductive Cyclization:
-
Dissolve the diarylamine intermediate (1.0 eq) in a mixture of EtOH and H2O.
-
Add Fe powder (5.0 eq) and NH4Cl (1.0 eq).
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
After completion, filter the hot reaction mixture through a pad of Celite and wash with hot EtOH.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate to give the crude dibenzodiazepinone core.
-
Purify by recrystallization or silica gel column chromatography.
-
Protocol 2: N-Alkylation of the Dibenzodiazepinone Core
This protocol details the introduction of various side chains at the nitrogen atom of the dibenzodiazepinone core, a key step in generating analogs for SAR studies.
Materials:
-
Dibenzodiazepinone core
-
Alkyl or benzyl (B1604629) halide (e.g., R-Br, R-Cl)
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Water (H2O)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the dibenzodiazepinone core (1.0 eq) in anhydrous DMF or ACN, add NaH (1.2 eq, 60% dispersion in mineral oil) or K2CO3 (2.0 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or benzyl halide (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours, monitoring by TLC.
-
After completion, quench the reaction by carefully adding ice-water.
-
Extract the product with EtOAc (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-alkylated analog.
III. Biological Evaluation Protocols
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized this compound analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H1975, HCC827)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized this compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Protocol 4: Western Blot for EGFR and Akt Phosphorylation
This protocol is used to determine the effect of this compound analogs on the EGFR signaling pathway.
Materials:
-
Cancer cell lines
-
Serum-free culture medium
-
Synthesized this compound analogs
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the this compound analogs for 2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
-
IV. Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro anti-proliferative activities of a series of dibenzodiazepinone analogs against various non-small cell lung cancer (NSCLC) cell lines. These tables are crucial for understanding the SAR of this class of compounds.[1]
Table 1: Anti-proliferative Activity of Dibenzodiazepinone Analogs against NSCLC Cell Lines [1]
| Compound | R1 | R2 | A549 (IC50, µM) | HCC827 (IC50, µM) | H1975 (IC50, µM) | H1975-C797S (IC50, µM) |
| 1 | H | H | >50 | 28.3 ± 2.1 | 35.6 ± 3.4 | 41.2 ± 4.5 |
| 2 | H | F | 45.1 ± 3.8 | 21.5 ± 1.9 | 29.8 ± 2.7 | 33.7 ± 3.1 |
| 3 | H | Cl | 38.7 ± 3.1 | 18.9 ± 1.5 | 25.4 ± 2.3 | 29.6 ± 2.8 |
| 4 | H | Br | 35.4 ± 2.9 | 15.3 ± 1.2 | 22.1 ± 2.0 | 26.3 ± 2.5 |
| 17 | OMe | H | 25.6 ± 2.3 | 10.2 ± 0.9 | 15.8 ± 1.4 | 19.4 ± 1.8 |
| 18 | OMe | F | 22.3 ± 2.0 | 8.7 ± 0.7 | 13.5 ± 1.1 | 16.8 ± 1.5 |
| 19 | OMe | Cl | 18.9 ± 1.6 | 7.1 ± 0.6 | 11.2 ± 1.0 | 14.3 ± 1.3 |
| 20 | OMe | Br | 15.4 ± 1.3 | 6.5 ± 0.5 | 9.8 ± 0.8 | 12.1 ± 1.1 |
| 33 | OCH2CH2N(Me)2 | H | 10.2 ± 0.9 | 3.1 ± 0.3 | 5.2 ± 0.4 | 2.7 ± 0.2 |
| Osimertinib | - | - | 25.3 ± 2.2 | 0.015 ± 0.001 | 0.012 ± 0.001 | 6.5 ± 0.5 |
SAR Summary:
-
Substitution at C2 (R1): Introduction of an electron-donating methoxy (B1213986) group (OMe) at the C2 position generally increases the anti-proliferative activity compared to an unsubstituted analog (H). A significant enhancement in potency is observed with the introduction of a dimethylaminoethoxy group, as seen in compound 33 .[1]
-
Substitution at the pendant phenyl ring (R2): Halogen substitution on the pendant phenyl ring generally improves activity, with the potency increasing in the order F < Cl < Br.[1]
-
Compound 33 demonstrated the most potent inhibitory activity, particularly against the osimertinib-resistant H1975-C797S cell line, with an IC50 value of 2.7 µM.[1]
V. Signaling Pathway and Workflow Diagrams
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling cascade, which is a key target for many this compound analogs.
Caption: Simplified EGFR signaling pathway.
Experimental Workflow for SAR Study
The logical flow of a typical SAR study for this compound analogs is depicted below.
Caption: Experimental workflow for a typical SAR study.
References
Application Notes and Protocols: Dibenzepin as a Tool Compound in Neuropharmacology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dibenzepin is a tricyclic antidepressant (TCA) utilized in neuropharmacology research as a specific tool compound to investigate monoaminergic systems.[1][2] Primarily functioning as a potent norepinephrine (B1679862) reuptake inhibitor (NRI), with weaker effects on serotonin (B10506) reuptake, it allows for the targeted study of noradrenergic pathways.[3][4] Unlike many other TCAs, this compound has relatively weak anticholinergic (muscarinic receptor) and antiadrenergic (α1) effects, making it a valuable tool for dissecting the specific contributions of norepinephrine signaling versus off-target effects in various experimental models.[1][3][5] These application notes provide a summary of its pharmacological properties, key applications, and detailed experimental protocols for its use in neuropharmacological research.
Pharmacological and Physicochemical Properties
The properties of this compound make it a versatile tool for both in vitro and in vivo studies. Its binding affinities and pharmacokinetic profile are summarized below.
| Property | Value | Reference |
| Mechanism of Action | Norepinephrine Reuptake Inhibitor | [3][4] |
| Secondary Actions | Weak Serotonin Reuptake Inhibitor; H1, M-ACh, α1 Antagonist | [3][4] |
| Muscarinic Receptor Ki | ~150–200 nM | [3] |
| Relative Anticholinergic Potency | 1/600 (Scopolamine = 1) | [5] |
| Therapeutic Concentration | 85 - 850 nM | [1] |
| Plasma Protein Binding | ~80% | [1] |
| Elimination Half-life | 5 hours | [1] |
| Basic pKa | 8.275 | [2] |
Primary Mechanism of Action
This compound exerts its principal effect by blocking the norepinephrine transporter (NET) on the presynaptic membrane. This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, leading to its accumulation and enhanced signaling at postsynaptic adrenoceptors. It has a much lower affinity for the serotonin transporter (SERT) and also acts as an antagonist at several other receptors, which can contribute to its overall pharmacological profile but are less pronounced compared to other TCAs.[1][3][4]
Application Notes
-
Selective Investigation of Noradrenergic Pathways: As a potent NRI, this compound is an ideal tool to explore the role of norepinephrine in various physiological and pathological processes. It can be used in animal models to study its influence on mood, cognition, and arousal.[3] Its selectivity for the norepinephrine transporter over the serotonin transporter helps in attributing observed effects specifically to the noradrenergic system.[1][3]
-
Comparative Analysis of Tricyclic Antidepressants: this compound is frequently used as a comparator to other TCAs like amitriptyline (B1667244) or imipramine.[6][7] Due to its relatively low anticholinergic and sedative properties, it can help differentiate the therapeutic effects of norepinephrine reuptake inhibition from the side effects caused by actions on muscarinic and histaminic receptors.[5][7]
-
Control for Anticholinergic Effects: In studies investigating the cognitive or peripheral side effects of antidepressants, this compound can serve as a useful control compound. Its weak affinity for muscarinic receptors allows researchers to isolate and study the non-cholinergic mechanisms of other, more potent anticholinergic drugs.[5]
-
Neurocardiac Research: Studies have shown that this compound can inhibit cardiac L-type calcium channels and exhibits antifibrillatory properties.[3][8] This makes it a relevant tool compound for researchers investigating the interface between neuropharmacology and cardiovascular function, particularly the cardiac side effects of antidepressants.
Experimental Protocols
Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for the norepinephrine transporter (NET) using rat brain synaptosomes.
Materials:
-
This compound HCl
-
[³H]-Norepinephrine
-
Krebs-Ringer buffer (pH 7.4)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Rat cortical tissue
-
Homogenizer and centrifuge
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat cortical tissue in ice-cold Krebs-Ringer buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge again at 20,000 x g for 20 minutes. Resuspend the resulting pellet (the synaptosomal fraction) in fresh buffer.
-
Assay Setup: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM). In reaction tubes, add the synaptosome preparation, buffer, and the corresponding this compound dilution.
-
Initiation of Reuptake: Add [³H]-Norepinephrine to each tube to initiate the reuptake reaction. Incubate at 37°C for 15 minutes. A parallel set of tubes should be incubated at 4°C to determine non-specific binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of [³H]-Norepinephrine retained by the synaptosomes using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific binding (4°C condition) from the total binding (37°C condition). Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Antidepressant-Like Activity - Rodent Forced Swim Test (FST)
The FST is a common behavioral assay to screen for antidepressant-like activity in rodents. This compound has been shown to reduce immobility time in this test, consistent with its antidepressant properties.[3]
Materials:
-
This compound HCl
-
Saline solution (0.9% NaCl)
-
Male mice (e.g., C57BL/6)
-
Plexiglass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C)
-
Video recording equipment and analysis software
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. Handle the animals daily to reduce stress.
-
Drug Administration: Dissolve this compound in saline. Administer this compound (e.g., 10-30 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Test Session: Gently place each mouse into a cylinder filled with water to a depth where it cannot touch the bottom or escape.
-
Recording: Record the session for 6 minutes. The key behavior to score is immobility, defined as the cessation of struggling and remaining floating with only small movements necessary to keep the head above water.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Compare the mean immobility time between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in immobility time is indicative of antidepressant-like activity.
Storage and Handling
This compound should be stored under dry, dark conditions. For short-term storage (days to weeks), maintain at 0 - 4°C. For long-term storage (months to years), store at -20°C.[3] The product is typically shipped as a non-hazardous chemical at ambient temperature.[3]
Conclusion
This compound is a valuable tool compound in neuropharmacology for its relatively selective inhibition of norepinephrine reuptake and its distinct pharmacological profile compared to other TCAs. Its utility in studying noradrenergic signaling, as a comparator in antidepressant studies, and as a control for off-target effects makes it an important asset for researchers investigating the neurobiology of mood disorders and the mechanisms of antidepressant action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H21N3O | CID 9419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Antimuscarinic properties of antidepressants: this compound (Noveril) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double blind study of the antidepressants this compound (Noveril) and amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and amitriptyline in depressive states: comparative double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as an antifibrillatory agent for spontaneously terminating electrically induced ventricular fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dibenzepin Stability in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common stability issues encountered with Dibenzepin during long-term experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in experimental settings?
A1: this compound, a tricyclic antidepressant, is susceptible to degradation influenced by several factors. The most critical factors to control during long-term experiments are pH, light exposure, temperature, and the presence of oxidizing agents.[1][2] this compound is particularly prone to degradation in acidic solutions and is sensitive to light, necessitating protective measures during storage and handling.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions and experimental samples?
A2: To ensure long-term stability, this compound hydrochloride should be stored in a dry, dark place at refrigerated temperatures (2-8°C) for short-term storage (days to weeks) and at -20°C for long-term storage (months to years). Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring this compound degradation. This method should be capable of separating the intact this compound from its potential degradation products. UV detection is commonly employed for quantification.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound potency over time in aqueous solutions. | Hydrolysis: this compound is known to be susceptible to hydrolysis, particularly in acidic conditions. | - Maintain the pH of the solution in the neutral to slightly alkaline range if experimentally feasible. - Prepare fresh solutions before use whenever possible. - Store solutions at recommended low temperatures. |
| Discoloration or appearance of unknown peaks in chromatograms. | Photodegradation: Exposure to UV or ambient light can cause degradation of the this compound molecule. | - Protect all solutions and samples from light at all times by using amber-colored containers or by wrapping them in aluminum foil. - Minimize exposure to light during sample preparation and analysis. |
| Inconsistent results between experimental replicates. | Oxidative Degradation: The presence of oxidizing agents in the experimental medium can lead to the degradation of this compound. | - Use high-purity solvents and reagents to minimize contaminants. - Consider degassing solutions to remove dissolved oxygen. - If compatible with the experimental design, consider the addition of an antioxidant. |
| Significant degradation observed even under recommended storage. | Thermal Degradation: Although generally stable at room temperature for short periods, elevated temperatures can accelerate degradation. | - Ensure that storage temperatures are consistently maintained within the recommended range. - Avoid repeated freeze-thaw cycles for stock solutions. Aliquot stock solutions into smaller volumes for single use. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Acid and Base Hydrolysis:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M hydrochloric acid (HCl) and incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C. Collect samples at various time points and neutralize with an equivalent amount of 0.1 M HCl before analysis.
2. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light. Collect samples at various time points.
3. Thermal Degradation:
-
Store solid this compound powder and a solution of this compound in a suitable solvent at an elevated temperature (e.g., 70°C) in a calibrated oven. Protect samples from light. Collect samples at various time points.
4. Photodegradation:
-
Expose a solution of this compound in a photostability chamber to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
Stability-Indicating HPLC Method
The following is a general procedure that can be optimized for specific experimental needs.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good separation. |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength determined by the maximum absorbance of this compound. |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
Data Presentation
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (Peak Area %) |
| 0.1 M HCl, 60°C | 0 | 100 | - |
| 8 | Data not available | Data not available | |
| 24 | Data not available | Data not available | |
| 0.1 M NaOH, 60°C | 0 | 100 | - |
| 8 | Data not available | Data not available | |
| 24 | Data not available | Data not available | |
| 3% H₂O₂, RT | 0 | 100 | - |
| 24 | Data not available | Data not available | |
| 70°C, Solid | 0 | 100 | - |
| 72 | Data not available | Data not available | |
| Photostability | 0 | 100 | - |
| ICH Q1B exposure | Data not available | Data not available |
Note: The above table is a template. Researchers should populate it with their own experimental data.
Visualizations
Logical Workflow for Investigating this compound Instability
References
How to minimize off-target effects of Dibenzepin in cellular assays
Welcome to the technical support center for researchers using Dibenzepin in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary and off-target activities?
This compound is a tricyclic antidepressant (TCA) primarily used to treat major depressive disorder.[1][2] Its main therapeutic effect comes from acting as a norepinephrine (B1679862) reuptake inhibitor (NRI), which increases the concentration of norepinephrine in the synaptic cleft.[2][3] It has a weaker effect on serotonin (B10506) reuptake.[3][4]
However, like many TCAs, this compound interacts with several other receptors, leading to off-target effects. These unintended interactions are a common source of experimental complications. The most well-documented off-target activities include antagonism of:
-
Muscarinic acetylcholine (B1216132) receptors (mAChR)[4]
-
Histamine (B1213489) H1 receptors[2]
-
α1-adrenergic receptors[3]
These off-target effects are often responsible for side effects like sedation and dry mouth in a clinical context and can confound results in cellular assays.[3][4]
Q2: I'm observing unexpected cytotoxicity or a phenotype that doesn't align with norepinephrine reuptake inhibition. What could be the cause?
This is a strong indication of an off-target effect, especially if you are using high concentrations of this compound. While its primary action is on the norepinephrine transporter (NET), its binding to other receptors like muscarinic or histamine receptors can trigger unrelated signaling pathways, leading to unforeseen cellular responses.[4][5]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the half-maximal effective concentration (EC50) for your desired on-target effect and the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line.[5] Always aim to use the lowest effective concentration that elicits the desired on-target effect to minimize the engagement of lower-affinity off-targets.[6]
-
Review the Target Profile: Compare the concentration you are using to the known binding affinities (Ki) of this compound for its on- and off-targets (see Table 1). If your working concentration is high enough to engage these off-targets, they are likely contributing to the observed phenotype.
-
Use Control Compounds: Include selective antagonists for the suspected off-targets (e.g., pirenzepine (B46924) for M1 muscarinic receptors, diphenhydramine (B27) for H1 histamine receptors) in your experiments to see if they can reverse the unexpected phenotype.[6]
Q3: How can I experimentally distinguish between on-target and off-target effects?
Distinguishing between on-target and off-target effects is crucial for validating your findings. A multi-step approach is recommended.
Caption: Experimental workflow for validating on-target vs. off-target effects.
Q4: What practical steps can I take to reduce non-specific binding in my assay setup?
Non-specific binding to plastics and other surfaces can reduce the effective concentration of this compound and lead to variability. This is particularly relevant for hydrophobic molecules.[7][8]
Recommended Solutions:
-
Optimize Buffer Composition: Adjust the pH and ionic strength of your assay buffer. Higher salt concentrations can reduce electrostatic interactions that contribute to non-specific binding.[9][10]
-
Add Blocking Agents: Include a low concentration of a blocking agent like Bovine Serum Albumin (BSA, typically 0.1% to 1%) in your buffer to saturate non-specific binding sites on your assay plates and labware.[9]
-
Use Low-Binding Plates: If non-specific binding is a persistent issue, consider using commercially available low-adsorption microplates.[7][8]
-
Include a Surfactant: For issues related to hydrophobic interactions, adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) can be effective.[9]
Quantitative Data Summary
Understanding the binding affinity of this compound for various receptors is key to designing experiments that minimize off-target effects. Use concentrations that are high enough to engage your primary target (NET) but, where possible, below the affinity constants for off-targets.
Table 1: this compound Binding Profile
| Target | Receptor Type | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Primary Target | Norepinephrine Transporter (NET) | 25 | [2] |
| Off-Target | Serotonin Transporter (SERT) | ~200 (weaker affinity) | [3][4] |
| Off-Target | Histamine H1 Receptor | 1.6 | [2] |
| Off-Target | Muscarinic Acetylcholine Receptor | ~150-200 | [4] |
| Off-Target | α1-Adrenergic Receptor | Moderate Affinity (Ki not specified) | [3] |
| Off-Target | Dopamine Transporter (DAT) | >10,000 (negligible) |[2] |
Note: Lower Ki values indicate stronger binding affinity.
Caption: Signaling pathways for this compound's on-target and off-target effects.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTT Assay
This protocol helps determine the concentration range at which this compound becomes toxic to your cells, allowing you to select a sub-toxic concentration for your primary experiments.
Materials:
-
Your cell line of interest
-
96-well clear-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control for toxicity (e.g., Doxorubicin)
-
Vehicle control (DMSO)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. A common range to test is 0.1 µM to 100 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for vehicle control and a positive control.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Protocol 2: Competitive Radioligand Binding Assay for Off-Target Affinity
This protocol allows you to determine the binding affinity (Ki) of this compound for a suspected off-target receptor in your experimental system. This example uses a muscarinic receptor as the off-target.
Materials:
-
Cell membranes or tissue homogenates expressing the muscarinic receptor of interest.
-
Specific radioligand (e.g., [3H]-pirenzepine for M1 muscarinic receptors).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Unlabeled specific ligand for non-specific binding control (e.g., Atropine).
-
96-well plates and glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare Dilutions: Create a serial dilution of this compound in the assay buffer.
-
Plate Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, and the various dilutions of this compound.
-
Define Controls:
-
Total Binding: Wells containing only membranes and the radioligand.
-
Non-Specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled specific ligand (e.g., Atropine) to saturate the target receptors.[6]
-
-
Add Radioligand: Add a fixed, low concentration of the radioligand (e.g., [3H]-pirenzepine) to all wells.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 of this compound.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dibenzepin Concentration for Maximal Therapeutic Effect In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dibenzepin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound concentration for maximal therapeutic effect in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tricyclic antidepressant (TCA).[1] Its primary mechanism of action involves the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake in the synaptic cleft by blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1] This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission, which is believed to be the basis of its antidepressant effect.
Q2: What are the potential off-target effects of this compound?
Like other TCAs, this compound can interact with other receptors, which may contribute to its side effect profile. These can include anticholinergic effects (e.g., dry mouth, blurred vision), antihistaminic effects (e.g., sedation), and alpha-1 adrenergic receptor blockade (e.g., orthostatic hypotension).[1]
Q3: What are common behavioral tests to assess the antidepressant-like effects of this compound in vivo?
Commonly used rodent behavioral models to screen for antidepressant activity include the Forced Swim Test (FST) and the Tail Suspension Test (TST).[2][3][4][5][6][7][8][9] In these tests, a reduction in immobility time is interpreted as an antidepressant-like effect.[6][7][8]
Q4: How long does it take for the therapeutic effects of TCAs like this compound to manifest in preclinical models?
While the pharmacological action of reuptake inhibition is acute, the therapeutic antidepressant-like effects often require chronic administration. In clinical settings, it can take several weeks for patients to respond to TCAs. In preclinical rodent models, both acute and chronic dosing regimens are used. For instance, some behavioral tests are conducted after a single dose, while others involve daily administration for several weeks to model the clinical situation more closely.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in behavioral test results. | - Improper animal handling and habituation.- Inconsistent drug administration technique.- Environmental stressors in the testing room. | - Ensure proper handling and allow sufficient time for animals to acclimate to the testing environment.[5]- Standardize the route and timing of administration.- Maintain a quiet and consistent testing environment. |
| Lack of significant antidepressant-like effect. | - Suboptimal dose.- Inappropriate dosing schedule (acute vs. chronic).- Insufficient statistical power. | - Conduct a dose-response study to determine the optimal therapeutic concentration.[11][12]- Consider a chronic dosing regimen (e.g., 14-21 days) as the therapeutic effects of TCAs can be delayed.[10]- Increase the number of animals per group to ensure adequate statistical power.[5] |
| Observed toxicity or adverse effects (e.g., excessive sedation, weight loss). | - Dose is too high.- Vehicle used for administration is causing adverse effects. | - Reduce the dose and perform a dose-escalation study to find the maximum tolerated dose.- Test the vehicle alone to rule out any confounding effects. |
| Precipitation of this compound solution during preparation or administration. | - Poor solubility of this compound in the chosen vehicle.- Incorrect pH of the solution. | - Test different biocompatible vehicles (e.g., saline, PBS, cyclodextrin-based solutions).- Adjust the pH of the solution to improve solubility, ensuring it remains within a physiologically acceptable range. |
Data Presentation: In Vivo this compound and Related TCA Dosages
Disclaimer: The following table provides a summary of dosages reported in the literature for this compound and a related TCA, desipramine (B1205290). These are intended as a starting point for experimental design. Optimal concentrations for achieving maximal therapeutic effect in specific in vivo models should be determined empirically through dose-response studies.
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Dibenzazepine | Rat | 125 µmol/kg | Intraperitoneal (i.p.) | Increased cerebral capillary permeability | [12] |
| Desipramine | Rat | 1 and 10 mg/kg | Not specified | Attenuation of hypermotility in the open field test | [11] |
| Desipramine | Rat | 10 mg/kg/injection (twice daily for 4 days) | Intraperitoneal (i.p.) | Studied for receptor regulation | [13] |
Experimental Protocols
General Protocol for Drug Administration in Rodents
This is a generalized protocol and should be adapted based on the specific experimental design and institutional guidelines.
-
Preparation of this compound Solution:
-
Dissolve this compound hydrochloride in a sterile, biocompatible vehicle (e.g., 0.9% saline).
-
The concentration should be calculated based on the desired dose (mg/kg) and the average weight of the animals, ensuring the injection volume is appropriate for the chosen route of administration.
-
Gently warm or sonicate the solution if necessary to aid dissolution. Ensure the final solution is clear and free of precipitates.
-
-
Animal Handling and Dosing:
-
Handle animals gently to minimize stress.
-
For intraperitoneal (i.p.) injection, restrain the animal and inject into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
For oral gavage (p.o.), use a proper gavage needle and ensure the animal swallows the tube before administration to prevent lung injury.
-
Administer the drug at the same time each day for chronic studies.
-
Protocol for the Forced Swim Test (FST) in Mice
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for acute studies).
-
Gently place the mouse into the cylinder of water.
-
Record the behavior for a 6-minute session.
-
A common measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with only minor movements necessary to keep the head above water.[6][9]
-
After the test, remove the mouse, dry it with a towel, and return it to its home cage.
-
Mandatory Visualization
This compound's Primary Mechanism of Action
Caption: this compound blocks the reuptake of norepinephrine and serotonin.
General Experimental Workflow for In Vivo Antidepressant Screening
Caption: A typical workflow for in vivo screening of antidepressant compounds.
Simplified Signaling Pathway for Tricyclic Antidepressants
Caption: A simplified downstream signaling cascade affected by TCAs.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 3. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Neuropharmacology Core | Ole Miss [olemiss.edu]
- 8. youtube.com [youtube.com]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioural and neuropharmacological properties of the dibenzazepines, desipramine and lofepramine: studies on the olfactory bulbectomized rat model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of dibenzazepines (tricyclic antidepressants) on cerebral capillary permeability in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Appropriate Dosing Regimens for Treating Juvenile Rats with Desipramine for Neuropharmacological and Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Dibenzepin behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral studies involving the tricyclic antidepressant, Dibenzepin.
Troubleshooting Guides
Issue 1: High Variability in Forced Swim Test (FST) Results
Question: We are observing significant variability in immobility time between subjects in our Forced Swim Test (FST) after this compound administration. What could be the cause?
Answer: High variability in the FST is a common issue that can be attributed to several factors. Below is a systematic guide to help you troubleshoot.
Troubleshooting Workflow for FST Variability
Caption: Troubleshooting workflow for high variability in the Forced Swim Test.
Potential Causes and Solutions:
| Factor Category | Specific Cause | Recommended Solution |
| Animal Characteristics | Strain and Substrain Differences: Different rodent strains exhibit varying baseline levels of immobility and sensitivity to antidepressants.[1] | Ensure the use of a consistent and well-characterized strain and substrain throughout the study. |
| Age and Sex: Hormonal fluctuations in females and age-related changes in neurobiology can impact behavior. | Test males and females separately and use a consistent age range. For females, consider monitoring the estrous cycle. | |
| Environmental Conditions | Housing Conditions: Social isolation or overcrowded cages can act as a stressor, affecting baseline behavior. | Standardize housing density and provide adequate enrichment. |
| Light and Noise Levels: Inconsistent lighting or sudden noises in the testing room can startle animals and alter performance. | Maintain consistent, low-level lighting and minimize auditory disturbances during testing. | |
| Experimental Procedures | Handling: Inconsistent or rough handling can induce stress and anxiety, impacting immobility. | Handle animals gently and consistently for a few days prior to testing to habituate them to the experimenter.[2] |
| Water Temperature: Water temperature can affect the animal's activity level. | Maintain a consistent water temperature, typically between 23-25°C.[3] | |
| Drug Administration | Dose-Response Relationship: The effects of this compound may not be linear. Higher doses do not always lead to greater efficacy and may introduce side effects that confound results. | Conduct a dose-response study to identify the optimal dose that produces a consistent antidepressant-like effect without causing sedation or hyperactivity. |
| Route and Timing of Administration: The pharmacokinetics of this compound can influence its behavioral effects. | Standardize the route and timing of drug administration relative to the test. |
Issue 2: Inconsistent Results in the Elevated Plus Maze (EPM) with this compound
Question: Our results with this compound in the Elevated Plus Maze (EPM) are not consistent. Sometimes we see an anxiolytic effect (more time in open arms), and other times we don't. Why?
Answer: The EPM is sensitive to a variety of factors that can lead to inconsistent findings. Here’s a guide to address this issue.
Logical Relationships in EPM Troubleshooting
Caption: Troubleshooting inconsistent results in the Elevated Plus Maze.
Potential Causes and Solutions:
| Factor Category | Specific Cause | Recommended Solution |
| Confounding Drug Effects | Locomotor Activity Changes: this compound, like other TCAs, can have sedative effects at higher doses or cause hyperactivity at lower doses, which can be misinterpreted as changes in anxiety. | Always include an open field test to assess locomotor activity independently. A true anxiolytic effect should increase open arm exploration without significantly altering overall distance traveled. |
| Baseline Anxiety Levels | Floor or Ceiling Effects: If the baseline anxiety of the animals is too high (they never enter the open arms) or too low (they are consistently in the open arms), it can be difficult to detect a drug-induced change. | Ensure your control group exhibits a moderate level of anxiety. This can be influenced by the strain of the animal and the lighting conditions in the testing room. |
| Procedural Variables | Prior Test Experience: A single exposure to the EPM can alter the animal's behavior in subsequent tests, a phenomenon known as "one-trial tolerance".[4] | Use naive animals for each EPM test. If repeated testing is necessary, ensure a sufficient washout period and consider using a different anxiety test to confirm findings. |
| Lighting Conditions: The level of illumination in the open and closed arms can significantly impact the animal's aversion to the open arms. | Maintain consistent and specified lighting conditions for all tests.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tricyclic antidepressant (TCA). Its primary mechanism of action is the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake in the synaptic cleft, leading to increased availability of these neurotransmitters.[1][6] It also has secondary effects on histamine (B1213489) and acetylcholine (B1216132) receptors.[1]
This compound's Primary Signaling Pathway
Caption: Simplified signaling pathway of this compound's primary action.
Q2: Can the gut microbiome influence the outcomes of this compound studies?
A2: Yes, there is growing evidence that the gut microbiome can influence the efficacy and metabolism of antidepressants.[3][7] The gut microbiota can modulate neurotransmitter systems, including serotonin, and may alter the host's response to treatment.[3][7] Inconsistent results could potentially be linked to variations in the gut microbiome of the study animals. Standardizing diet and considering the microbiome as a variable may be important for reducing variability.
Q3: Are there specific rodent strains that are more or less sensitive to TCAs like this compound?
A3: Yes, different inbred and outbred rodent strains can show significant differences in their behavioral responses to antidepressants.[1] For example, some strains may have higher baseline immobility in the FST or greater anxiety in the EPM, which can affect the ability to detect a drug effect. It is crucial to select an appropriate strain and use it consistently.
Q4: How long should we wait after this compound administration before behavioral testing?
A4: The timing depends on the route of administration and the specific behavioral test. For acute studies, testing should coincide with the peak plasma concentration of the drug. This typically occurs 30-60 minutes after intraperitoneal (i.p.) injection. For chronic studies, which often better model the clinical use of antidepressants, the drug is typically administered daily for at least two to three weeks before testing begins.
Experimental Protocols
Forced Swim Test (FST) - Rat
Objective: To assess antidepressant-like activity.
Apparatus:
-
A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C, filled to a depth of 30 cm.
Procedure:
-
Pre-test Session (Day 1): Place each rat individually into the cylinder for a 15-minute swim session. This session serves to induce a baseline level of immobility. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration: Administer this compound or vehicle according to the study design (e.g., 24, 5, and 1 hour before the test session for a sub-chronic paradigm).
-
Test Session (Day 2): 24 hours after the pre-test session, place the rat back into the swim cylinder for a 5-minute test session.
-
Scoring: Record the entire 5-minute session. An observer, blind to the treatment groups, should score the duration of immobility (the rat makes only the movements necessary to keep its head above water). Active behaviors include swimming and climbing.
Elevated Plus Maze (EPM) - Mouse
Objective: To assess anxiety-like behavior.
Apparatus:
-
A plus-shaped maze with two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm).
-
The maze should be elevated 50 cm above the floor.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test (e.g., 30 minutes prior for i.p. injection).
-
Test Session: Place the mouse on the central platform facing an open arm.
-
Recording: Allow the mouse to explore the maze for 5 minutes. A video camera mounted above the maze should record the session.
-
Scoring: An automated tracking system or a blinded observer should score the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Morris Water Maze (MWM) - Rat
Objective: To assess spatial learning and memory.
Apparatus:
-
A large circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Various distal visual cues placed around the room.
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water at one of four quasi-random starting positions.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-120 seconds, gently guide it there.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
The platform location remains constant throughout the acquisition phase.
-
-
Probe Trial (e.g., Day 6):
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the swim path.
-
-
Scoring:
-
Acquisition: Measure the escape latency (time to find the platform) and path length for each trial. A decrease in these measures across days indicates learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of times the rat crosses the former platform location. A preference for the target quadrant indicates spatial memory.
-
References
- 1. High concentrations of tricyclic antidepressants increase intracellular Ca2+ in cultured neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low concentrations of tricyclic antidepressants stimulate TRPC4 channel activity by acting as an opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Dibenzepin-Induced Cardiotoxicity in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating strategies to reduce Dibenzepin-induced cardiotoxicity in animal models. Given the limited specific research on this compound, this guidance is largely extrapolated from studies on other tricyclic antidepressants (TCAs), particularly amitriptyline (B1667244), and general principles of drug-induced cardiotoxicity. Researchers should adapt and validate these protocols for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cardiotoxicity?
This compound, as a tricyclic antidepressant, is presumed to share cardiotoxic mechanisms with other drugs in its class. The primary mechanism is the blockade of fast sodium channels in the cardiac conduction system, which slows the depolarization of cardiac myocytes (Phase 0 of the action potential). This leads to a prolonged QRS duration on the electrocardiogram (ECG), increasing the risk of ventricular arrhythmias. Other contributing mechanisms include anticholinergic effects, which can cause sinus tachycardia, and potential direct myocardial depression.
Q2: Which animal models are most suitable for studying this compound-induced cardiotoxicity?
Rodent models, particularly rats, are commonly used for initial toxicity screening due to their cost-effectiveness and well-characterized physiology. For more detailed electrophysiological and hemodynamic studies, larger animal models such as rabbits and dogs may be more appropriate as their cardiac physiology more closely resembles that of humans.
Q3: What are the expected electrocardiographic (ECG) changes in animal models of this compound-induced cardiotoxicity?
The most prominent ECG change is a dose-dependent prolongation of the QRS interval.[1] Other expected findings include an increase in the PR and QTc intervals, sinus tachycardia, and at higher doses, the development of ventricular arrhythmias.[2] In severe toxicity, a rightward deviation of the terminal 40ms QRS axis is a characteristic finding.[2]
Q4: What biochemical markers can be used to assess cardiac injury?
Cardiac troponins (cTnI and cTnT) are highly sensitive and specific markers of myocardial injury. While there is limited data for TCAs, studies with other cardiotoxic agents like doxorubicin (B1662922) have shown a significant increase in serum troponin levels following drug administration in dogs.[3] Other general markers of cardiac stress, such as Brain Natriuretic Peptide (BNP) or its precursor NT-proBNP, can also be measured.
Q5: What are the potential therapeutic strategies to mitigate this compound-induced cardiotoxicity in an experimental setting?
Based on evidence from other TCAs, the primary strategy is the administration of sodium bicarbonate.[4][5][6] Sodium bicarbonate is thought to counteract the sodium channel blockade by increasing the extracellular sodium concentration and raising the serum pH, which favors the dissociation of the TCA from the sodium channel. Other potential, though less specific, strategies that could be explored based on general cardiotoxicity research include agents that reduce oxidative stress or modulate calcium handling, such as Ranolazine (B828), or iron chelators like Dexrazoxane (B1684449), although their efficacy for TCA-induced toxicity is not established.[7][8]
Troubleshooting Guides
Issue 1: High mortality rate in the animal model.
-
Possible Cause: The dose of this compound is too high, leading to rapid onset of fatal arrhythmias or severe hypotension.
-
Troubleshooting:
-
Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and a dose that induces measurable but non-lethal cardiotoxicity.
-
Consider a slower infusion rate if administering the drug intravenously.
-
Ensure adequate supportive care, including fluid administration to manage hypotension.
-
Issue 2: Inconsistent or highly variable ECG readings between animals.
-
Possible Cause: Improper electrode placement, animal movement, or anesthetic effects.
-
Troubleshooting:
-
Standardize electrode placement according to established protocols for the chosen animal model.
-
Ensure a stable plane of anesthesia to minimize movement artifacts.
-
Allow for a sufficient acclimatization period after anesthesia induction and before baseline recordings.
-
Increase the number of animals per group to improve statistical power and account for biological variability.
-
Issue 3: Failure to observe a significant cardiotoxic effect at the planned doses.
-
Possible Cause: The dose of this compound is too low, the chosen animal model is less sensitive, or the observation period is too short.
-
Troubleshooting:
-
Increase the dose of this compound in a stepwise manner, carefully monitoring for adverse effects.
-
Review the literature to ensure the chosen animal model and strain are appropriate for studying TCA cardiotoxicity.
-
Extend the monitoring period after drug administration, as some effects may have a delayed onset.
-
Confirm the purity and concentration of your this compound solution.
-
Quantitative Data from Animal Models
Note: The following tables summarize quantitative data primarily from studies on amitriptyline and other cardiotoxic agents, which may serve as a reference for this compound studies.
Table 1: Dose-Dependent ECG Changes Induced by Amitriptyline in Animal Models
| Animal Model | Amitriptyline Dose | Parameter | Baseline Value (mean) | Value after Amitriptyline (mean) | Reference |
| Dog | Infusion to 2x QRS width | QRS Duration | 40 ms | 80 ms | [4] |
| Bullfrog | 1.5 mg/kg IV | QRS Duration | ~50 ms | ~80 ms | [9] |
| Bullfrog | 3.0 mg/kg IV | QRS Duration | ~50 ms | ~120 ms | [9] |
| Human (Overdose Case) | Unknown | QRS Duration | Normal | 198 ms | [10][11] |
Table 2: Efficacy of Sodium Bicarbonate in Reversing Amitriptyline-Induced Cardiotoxicity in a Dog Model
| Parameter | Before Sodium Bicarbonate (mean) | After Sodium Bicarbonate (44.5 mEq IV) (mean) | P-value | Reference |
| QRS Duration | 80 ms | 50 ms | < 0.05 | [4] |
| Mean Blood Pressure | 85 mmHg | 110 mmHg | < 0.05 | [4] |
| Serum pH | 7.35 | 7.50 | < 0.05 | [4] |
Table 3: Cardioprotective Effects of Potential Adjuvants in Doxorubicin-Induced Cardiotoxicity Rat Models (for conceptual reference)
| Agent (Dose) | Parameter | Doxorubicin Alone (mean) | Doxorubicin + Agent (mean) | Reference |
| Dexrazoxane (16 mg/kg) | Histopathology Score | 4.6 | 2.0 | [8] |
| Ranolazine (80 mg/kg/day) | Mortality | Higher | Reduced | [7] |
Table 4: Histopathological and Biomarker Changes in Doxorubicin-Induced Cardiotoxicity in Animal Models (for conceptual reference)
| Animal Model | Agent (Dose) | Parameter | Control | Doxorubicin | Reference |
| Rat | Doxorubicin | Histopathology Score | 0.5 | 4.6 | [8] |
| Dog | Doxorubicin | Cardiac Troponin I (cTnI) | < 0.1 ng/mL | > 0.5 ng/mL (at week 12) | [3] |
Detailed Experimental Protocols
Protocol 1: Induction of Acute this compound-Induced Cardiotoxicity in a Rat Model
-
Animal Model: Male Wistar rats (250-300g).
-
Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or urethane) to maintain a stable surgical plane.
-
Instrumentation:
-
Place ECG electrodes subcutaneously for continuous monitoring of Lead II.
-
Cannulate the femoral artery to monitor blood pressure and the femoral vein for drug administration.
-
-
Baseline Recordings: After a 20-minute stabilization period, record baseline ECG and blood pressure for 10 minutes.
-
This compound Administration: Administer this compound intravenously. A suggested starting point is a slow infusion of a solution to achieve a target dose known to induce cardiotoxicity with other TCAs (e.g., starting with a cumulative dose in the range of 10-20 mg/kg).
-
Monitoring: Continuously monitor ECG and blood pressure for at least 60 minutes post-administration.
-
Endpoints:
-
Primary: QRS duration, PR interval, QTc interval.
-
Secondary: Heart rate, mean arterial pressure, presence of arrhythmias.
-
-
Termination: At the end of the experiment, euthanize the animal via an approved method. Collect blood for biomarker analysis (troponins, BNP) and harvest the heart for histopathological examination.
Protocol 2: Evaluation of a Potential Cardioprotective Agent (e.g., Sodium Bicarbonate)
-
Model Induction: Induce cardiotoxicity as described in Protocol 1.
-
Toxicity Confirmation: Once a predefined toxicity endpoint is reached (e.g., a 50% increase in QRS duration), confirm that it is stable for a short period (e.g., 5 minutes).
-
Treatment Groups:
-
Control Group: Administer an equivalent volume of saline vehicle intravenously.
-
Treatment Group: Administer the cardioprotective agent. For sodium bicarbonate, a bolus of 1-2 mEq/kg of an 8.4% solution is a common starting point.[12]
-
-
Post-Treatment Monitoring: Continuously monitor ECG and blood pressure for at least 60 minutes after treatment administration.
-
Data Analysis: Compare the changes in ECG parameters and hemodynamics between the control and treatment groups.
Mandatory Visualizations
Caption: Signaling pathway of TCA-induced cardiotoxicity.
Caption: Experimental workflow for assessing cardioprotective agents.
Caption: Logical relationship of troubleshooting steps for high mortality.
References
- 1. litfl.com [litfl.com]
- 2. Tricyclic antidepressant poisoning : cardiovascular toxicity [pubmed.ncbi.nlm.nih.gov]
- 3. Serial measurements of cardiac troponin I (cTnI) in dogs treated with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicarbonate therapy for the cardiovascular toxicity of amitriptyline in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental amitriptyline intoxication: treatment of cardiac toxicity with sodium bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Can empirical hypertonic saline or sodium bicarbonate treatment prevent the development of cardiotoxicity during serious amitriptyline poisoning? Experimental research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of ranolazine in a model of doxorubicin‐induced left ventricle diastolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardioprotection by dexrazoxane in rats treated with doxorubicin and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amitriptyline intoxication in bullfrogs causes widening of QRS complexes in electrocardiogram - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrocardiographic changes in amitriptyline overdose | MDedge [mdedge.com]
- 11. ccjm.org [ccjm.org]
- 12. Tricyclic antidepressant poisoning [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Dibenzepin in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the poor oral bioavailability of Dibenzepin in preclinical models. This compound, a tricyclic antidepressant, exhibits low oral bioavailability, estimated to be around 25%, primarily due to its physicochemical properties and susceptibility to first-pass metabolism.[1] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate the successful development of oral formulations for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor oral bioavailability of this compound?
A1: The primary factors contributing to this compound's low oral bioavailability are its limited aqueous solubility and significant first-pass metabolism in the liver. This compound hydrochloride has a reported water solubility of 1.08 mg/mL, which can limit its dissolution rate in the gastrointestinal tract, a prerequisite for absorption.[2] Furthermore, as a dibenzodiazepine derivative, it is likely metabolized by cytochrome P450 (CYP450) enzymes in the liver, reducing the amount of active drug that reaches systemic circulation.[3][4][5]
Q2: What are the key physicochemical properties of this compound to consider for formulation development?
A2: Understanding the physicochemical properties of this compound is crucial for designing effective oral formulations. Key parameters are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 295.38 g/mol | [6] |
| Water Solubility (as HCl salt) | 1.08 mg/mL | [2] |
| Calculated logP | 2.33 - 3.4 | [2] |
| Basic pKa | 8.275 |
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: Several strategies can be employed, broadly categorized into:
-
Formulation Approaches: These aim to enhance the dissolution rate and apparent solubility of the drug in the gastrointestinal fluids. Common techniques include the use of lipid-based formulations (e.g., nanoemulsions, self-emulsifying drug delivery systems - SEDDS), solid dispersions, and particle size reduction (e.g., nanosuspensions).[7]
-
Chemical Modification (Prodrugs): This involves modifying the chemical structure of this compound to create a prodrug with improved solubility and/or permeability. The prodrug is then converted to the active this compound in the body.[8][9]
-
Inhibition of First-Pass Metabolism: Co-administration of a safe and effective inhibitor of the specific CYP450 enzymes responsible for this compound's metabolism can increase its systemic exposure. Identifying the specific isoforms is a critical first step.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Issue 1: High variability in plasma concentrations after oral administration in rats.
-
Question: We are observing significant inter-animal variability in the plasma concentrations of this compound after oral gavage in our rat model. What could be the cause and how can we mitigate this?
-
Answer: High variability is often a consequence of poor and inconsistent absorption, which can be exacerbated by the drug's low solubility.
-
Troubleshooting Steps:
-
Ensure Consistent Dosing Technique: Review your oral gavage protocol to ensure consistency in dosing volume, gavage needle placement, and animal handling. Refer to the detailed "Experimental Protocol: Oral Gavage in Rats" section below.
-
Control for Food Effects: The presence of food in the stomach can significantly alter drug absorption. Standardize the fasting period for all animals before dosing (typically overnight with free access to water).
-
Improve Drug Solubilization in the Vehicle: If you are administering a suspension, ensure it is homogenous and that the particle size is consistent. Consider using a vehicle that enhances solubility, such as a solution with co-solvents (e.g., PEG 400, DMSO, ethanol) or a simple lipid-based formulation.
-
Consider a More Advanced Formulation: If variability persists, it is a strong indicator that a more sophisticated formulation approach is needed to overcome the dissolution-limited absorption. Proceed to developing a formulation such as a nanoemulsion (see "Experimental Protocol: Preparation of a this compound Nanoemulsion").
-
-
Issue 2: Low and inconsistent apparent permeability (Papp) in Caco-2 cell assays.
-
Question: Our in vitro Caco-2 permeability assays for this compound are showing low and variable Papp values, making it difficult to assess its intestinal permeability. How can we improve the reliability of this assay?
-
Answer: Low and inconsistent Papp values for a lipophilic compound like this compound can be due to its poor aqueous solubility in the assay buffer, leading to inaccurate concentration measurements.
-
Troubleshooting Steps:
-
Increase Solute Concentration in Donor Compartment: Ensure the starting concentration of this compound in the donor compartment is well below its solubility limit in the assay buffer to avoid precipitation. You may need to add a small percentage of a co-solvent like DMSO (typically ≤1%) to the buffer to improve solubility, but be mindful that high concentrations of organic solvents can compromise the integrity of the Caco-2 monolayer.
-
Verify Monolayer Integrity: Always check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment to ensure their integrity. Leaky monolayers will give falsely high permeability values.
-
Assess Efflux Transporter Involvement: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which would result in a lower apparent permeability in the apical-to-basolateral direction. Conduct a bi-directional transport study (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.
-
Use a Formulation in the Donor Compartment: To better mimic the in vivo situation and improve the presentation of the drug to the cells, consider preparing a simple formulation (e.g., a micellar solution using non-toxic surfactants) in the donor compartment.
-
-
Issue 3: In vivo pharmacokinetic data suggests high first-pass metabolism.
-
Question: After intravenous and oral administration of this compound in rats, the calculated oral bioavailability is very low, even with a formulation that should improve absorption. We suspect high first-pass metabolism. How can we confirm this and potentially address it?
-
Answer: A significant difference in the area under the curve (AUC) between IV and oral administration, despite good absorption, is a classic sign of high first-pass metabolism.
-
Troubleshooting Steps:
-
Identify Metabolizing Enzymes: While specific data for this compound is limited, related tricyclic and benzodiazepine-like structures are often metabolized by CYP2C19 and CYP3A4 enzymes.[3][4][5] You can perform in vitro metabolism studies using human or rat liver microsomes with specific CYP450 inhibitors to identify the key metabolizing enzymes.
-
Co-administration with a CYP Inhibitor: In your preclinical model, you can co-administer this compound with a known inhibitor of the suspected CYP isoform(s) (e.g., ketoconazole (B1673606) for CYP3A4). A significant increase in the oral bioavailability of this compound in the presence of the inhibitor would confirm the role of that enzyme in its first-pass metabolism.
-
Consider a Prodrug Approach: Design a prodrug of this compound that masks the site of metabolism. The prodrug should be stable in the gastrointestinal tract and liver during first pass, and then be converted to the active drug in the systemic circulation.
-
Explore Alternative Routes of Administration: For preclinical efficacy studies where oral administration is not a primary objective, consider routes that bypass the liver, such as subcutaneous or intraperitoneal injection.
-
-
Experimental Protocols
Experimental Protocol: Preparation of a this compound Nanoemulsion for Oral Delivery
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion, a promising strategy for enhancing the oral bioavailability of poorly water-soluble drugs like this compound.
Materials:
-
This compound hydrochloride
-
Oil phase (e.g., medium-chain triglycerides like Capryol™ 90)
-
Surfactant (e.g., Tween® 80)
-
Co-surfactant (e.g., Transcutol® P)
-
Purified water
-
Magnetic stirrer and stir bar
-
Probe sonicator or high-pressure homogenizer
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1).
-
For each mixture, titrate with water and observe the formation of a clear, single-phase nanoemulsion.
-
Plot the results on a pseudo-ternary phase diagram to identify the nanoemulsion region.
-
-
Preparation of the Nanoemulsion Formulation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the required amounts of this compound, oil, surfactant, and co-surfactant into a glass vial.
-
Gently heat the mixture to 40-50°C while stirring with a magnetic stirrer until a clear, homogenous solution is formed.
-
Slowly add the required amount of purified water to the oil phase under constant stirring.
-
For further reduction in droplet size and to ensure uniformity, subject the pre-emulsion to high-energy emulsification using either a probe sonicator (e.g., 5 minutes at 40% amplitude) or a high-pressure homogenizer (e.g., 5 cycles at 15,000 psi).[9]
-
-
Characterization of the Nanoemulsion:
-
Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS). A smaller droplet size (<200 nm) and a low PDI (<0.3) are desirable.
-
Zeta Potential: Determine the surface charge of the droplets, which influences the stability of the nanoemulsion.
-
Drug Content: Quantify the amount of this compound in the formulation using a validated analytical method (e.g., HPLC-UV).
-
In Vitro Drug Release: Perform a drug release study using a dialysis bag method in a relevant dissolution medium (e.g., simulated gastric and intestinal fluids).
-
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for an oral pharmacokinetic study of a this compound formulation in rats.
Animals:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight (with free access to water) before dosing.
Materials:
-
This compound formulation (e.g., nanoemulsion or suspension).
-
Oral gavage needles (stainless steel or flexible, appropriate size for rats).
-
Syringes.
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA).
-
Centrifuge.
-
Anesthesia (e.g., isoflurane).
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS).
Procedure:
-
Dose Preparation:
-
Prepare the this compound formulation at the desired concentration. Ensure homogeneity if it is a suspension.
-
-
Animal Dosing:
-
Weigh each rat to calculate the exact volume of the formulation to be administered. The typical oral gavage volume for rats is 5-10 mL/kg.[5]
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[10]
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.[3][10]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Place the blood samples into anticoagulant-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Plasma Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration of a known dose.
-
Visualizations
References
- 1. search.library.berkeley.edu [search.library.berkeley.edu]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Newer antidepressants and the cytochrome P450 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benzoinfo.com [benzoinfo.com]
- 6. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
How to account for Dibenzepin's anticholinergic side effects in experimental design
Technical Support Center: Dibenzepin Experimental Design
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for experiments involving the tricyclic antidepressant this compound, with a specific focus on accounting for its anticholinergic side effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanism of action of this compound and its main "off-target" effect?
A1: this compound is a tricyclic antidepressant (TCA). Its therapeutic effect is believed to stem from its ability to inhibit the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the synaptic cleft. However, like many TCAs, this compound also acts as an antagonist at muscarinic acetylcholine (B1216132) receptors. This antagonism is responsible for its anticholinergic side effects, which can include dry mouth, constipation, blurred vision, and cognitive impairment. In experimental contexts, these side effects can confound results if not properly controlled for.
Q2: How potent is this compound's anticholinergic effect compared to other TCAs?
A2: this compound is considered to have a relatively low anticholinergic potency compared to other common TCAs. A study established a normalized antimuscarinic potency scale where the potent anticholinergic agent scopolamine (B1681570) was given a value of 1. On this scale, amitriptyline's potency was 1/75, while this compound's was significantly lower at 1/600. This suggests that while anticholinergic effects should be considered, they may be less pronounced than with other drugs in its class.
Q3: How can I experimentally distinguish between this compound's intended antidepressant effects and its anticholinergic side effects?
A3: A robust experimental design is essential to differentiate these effects. Key strategies include:
-
Positive Anticholinergic Control: Include a group treated with a classic muscarinic antagonist like atropine (B194438) or scopolamine. This helps to isolate effects that are purely anticholinergic in nature.
-
Negative Control: Use a selective serotonin reuptake inhibitor (SSRI) or a tricyclic antidepressant with very low anticholinergic activity, such as desipramine, as a negative control for anticholinergic effects.
-
Cholinergic Rescue: In a separate experimental arm, co-administer this compound with a muscarinic agonist (e.g., pilocarpine (B147212) or bethanechol) to see if this reverses the observed side effects. If an effect is reversed, it is likely mediated by muscarinic receptor blockade.
Q4: I'm observing cognitive deficits in my animal model treated with this compound. How can I determine if this is an anticholinergic effect?
A4: This is a common challenge, as central anticholinergic activity can impair cognitive functions like learning and memory.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Evaluate a range of this compound doses. Lower doses might provide the desired antidepressant-like effects with minimal cognitive impairment.
-
Comparative Studies: Compare the cognitive deficits induced by this compound with those caused by a known amnesic agent like scopolamine.
-
Behavioral Test Battery: Use a battery of tests that assess different cognitive domains. Some tests may be more sensitive to cholinergic disruption than others.
-
Q5: My in vivo experiment shows reduced salivation in this compound-treated animals. How can I quantify this peripheral anticholinergic effect?
A5: Reduced salivation (xerostomia) is a classic peripheral anticholinergic side effect. You can quantify this using a pilocarpine-induced salivation assay. Pilocarpine is a muscarinic agonist that stimulates saliva production; an anticholinergic agent like this compound will inhibit this effect. The volume or weight of saliva collected over a specific period can be precisely measured.
Quantitative Data Summary
The relative anticholinergic potency of this compound has been compared to other tricyclic antidepressants.
| Compound | Relative Anticholinergic Potency (Scopolamine = 1) |
| Amitriptyline | 1/75 |
| Imipramine | 1/200 |
| Nortriptyline | 1/300 |
| This compound | 1/600 |
Data sourced from a study measuring antimuscarinic potency through a combination of in vivo and in vitro assays.
Experimental Protocols
Protocol 1: In Vitro Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for muscarinic receptors in a tissue homogenate (e.g., rodent brain).
Objective: To quantify the affinity of this compound for muscarinic acetylcholine receptors.
Materials:
-
Tissue source (e.g., whole mouse brain)
-
Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB))
-
Unlabeled ("cold") this compound hydrochloride
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation: Homogenize the brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet in the binding buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + radioligand + buffer.
-
Non-specific Binding: Membranes + radioligand + a high concentration of an unlabeled antagonist (e.g., atropine).
-
Competition: Membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Pilocarpine-Induced Salivation Assay in Mice
This functional assay measures the peripheral anticholinergic activity of this compound by assessing its ability to inhibit saliva production.
Objective: To quantify the in vivo peripheral anticholinergic effect of this compound.
Materials:
-
Male ICR mice (or other appropriate strain)
-
This compound hydrochloride
-
Pilocarpine hydrochloride
-
Sterile saline
-
Pre-weighed cotton swabs or absorbent paper strips
-
Microcentrifuge tubes
Methodology:
-
Animal Preparation: House the mice with access to water but no food for a few hours before the experiment. Weigh each mouse to calculate the correct drug dosage.
-
Drug Administration: Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal injection) at a pre-determined time before the pilocarpine challenge.
-
Saliva Stimulation: Inject the mice with a standardized dose of pilocarpine hydrochloride (e.g., 0.375 mg/kg, i.p.) to stimulate salivation.
-
Saliva Collection: Immediately after pilocarpine injection, place a pre-weighed conical cotton swab into the mouse's mouth. Leave the swab in place for a fixed period (e.g., 15 minutes).
-
Measurement: After the collection period, remove the swab and place it back into its corresponding tared microcentrifuge tube. Weigh the tube again to determine the mass of the collected saliva by subtraction.
-
Data Analysis: Compare the average weight of saliva collected from the this compound-treated group to the vehicle-treated control group. A statistically significant reduction in saliva weight in the this compound group indicates an anticholinergic effect.
Visualizations
Caption: this compound competitively antagonizes acetylcholine at muscarinic receptors.
Caption: Workflow for quantifying this compound's peripheral anticholinergic effects.
Caption: A guide for selecting the appropriate assay to study anticholinergic effects.
Best practices for long-term storage of Dibenzepin powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Dibenzepin powder and solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound powder should be stored in a dry, dark environment at -20°C. Following these conditions helps to maintain the integrity of the compound for extended periods, potentially exceeding three years.[1] For short-term storage, spanning days to weeks, a temperature of 0-4°C is acceptable.[1][2]
Q2: How should this compound stock solutions be prepared and stored?
This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[1][2] To prepare a stock solution, it is recommended to dissolve the this compound powder in DMSO. For long-term storage of the stock solution, it is advisable to keep it at -20°C.[1][2] For short-term storage of a few days to weeks, refrigeration at 0-4°C is suitable.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials.
Q3: What are the visible signs of degradation in this compound powder or solutions?
While chemical degradation is not always visually apparent, any change in the physical appearance of the this compound powder or solution should be a cause for concern. For the powder, signs of degradation may include discoloration, clumping, or the presence of an unusual odor. In solutions, degradation may be indicated by a change in color, the formation of a precipitate, or cloudiness. If any of these signs are observed, it is recommended to discard the material to ensure the validity of experimental results.
Q4: My this compound solution, prepared in an aqueous buffer, has formed a precipitate after cold storage. What should I do?
This compound has low solubility in aqueous solutions. Precipitation upon cooling is a common issue. To address this, it is recommended to prepare fresh working solutions from a DMSO stock solution immediately before use. If you must use a pre-prepared aqueous solution, try gently warming it to 37°C to see if the precipitate redissolves. However, for critical experiments, using a freshly prepared solution is the most reliable approach.
Q5: Is this compound powder hygroscopic? How should it be handled?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced efficacy of this compound in experiments | Compound degradation due to improper storage. | Ensure this compound powder is stored at -20°C in a dry, dark place. Prepare fresh stock solutions in DMSO and store them in aliquots at -20°C. Avoid repeated freeze-thaw cycles. |
| Precipitate formation in aqueous working solution | Low aqueous solubility of this compound, especially at lower temperatures. | Prepare fresh working solutions from a DMSO stock immediately before use. If a precipitate is observed, gently warm the solution to 37°C to attempt redissolution. For cell culture experiments, ensure the medium is pre-warmed before adding the this compound stock solution. |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to moisture absorption by the powder. | Handle this compound powder in a low-humidity environment. Store the powder in a desiccator. Consider preparing a large batch of stock solution, aliquoting it, and using the same batch for a series of experiments to ensure consistency. |
| Discoloration of this compound powder or solution | Degradation of the compound due to exposure to light or oxidation. | Store both powder and solutions in light-protecting containers (e.g., amber vials). After dissolving, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing for long-term storage. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Shelf Life (if stored properly) |
| Powder | N/A | Dry, dark, 0-4°C[1][2] | Dry, dark, -20°C[1][2] | >3 years[1][2] |
| Stock Solution | DMSO | 0-4°C[1][2] | -20°C[1][2] | Not specified, best to use within months |
Experimental Protocols
In Vitro Norepinephrine (B1679862) Reuptake Inhibition Assay
This protocol is adapted from established methods for assessing the activity of norepinephrine reuptake inhibitors.
Objective: To determine the inhibitory potency of this compound on the norepinephrine transporter (NET).
Materials:
-
Human neuroblastoma cell line expressing NET (e.g., SK-N-BE(2)C)
-
Cell culture medium and supplements
-
This compound hydrochloride
-
[³H]-Norepinephrine (radiolabeled)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the NET-expressing cells according to standard protocols. Plate the cells in appropriate multi-well plates and grow to a suitable confluency.
-
Preparation of Compounds: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.
-
Assay Performance: a. Wash the cells with the assay buffer. b. Pre-incubate the cells with the various concentrations of this compound or vehicle (DMSO in assay buffer) for a specified time (e.g., 15-30 minutes) at room temperature or 37°C. c. Initiate the uptake reaction by adding [³H]-Norepinephrine to each well. d. Incubate for a short period (e.g., 10-20 minutes) to allow for norepinephrine uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells to release the intracellular contents.
-
Measurement: a. Transfer the cell lysates to scintillation vials containing scintillation fluid. b. Quantify the amount of radioactivity in each vial using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition of [³H]-Norepinephrine uptake for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]-Norepinephrine uptake) by non-linear regression analysis.
Mandatory Visualizations
Mechanism of Action of this compound
This compound is a tricyclic antidepressant that primarily acts as a norepinephrine reuptake inhibitor. The following diagram illustrates its mechanism of action at the neuronal synapse.
Caption: Mechanism of action of this compound at the noradrenergic synapse.
Potential Degradation Pathways of this compound
Based on the known degradation pathways of other tricyclic antidepressants, this compound may be susceptible to degradation through oxidation, hydrolysis, and photodegradation.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Adjusting for Dibenzepin's Metabolism by Cytochrome P450 Enzymes
This technical support center provides guidance for researchers, scientists, and drug development professionals studying the metabolism of the tricyclic antidepressant dibenzepin by cytochrome P450 (CYP) enzymes. The information provided is intended to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P450 enzymes are likely involved in the metabolism of this compound?
While specific data for this compound is limited, tricyclic antidepressants (TCAs) as a class are primarily metabolized by hepatic cytochrome P450 enzymes.[1][2][3] The main isoforms involved are typically CYP2D6, CYP2C19, and CYP3A4.[1] Genetic variations in these enzymes can lead to significant differences in drug metabolism and patient response.[1] For instance, CYP2D6 is a highly polymorphic enzyme known to metabolize approximately 25% of clinically used drugs, including many antidepressants.[4][5][6]
Q2: What are the expected major metabolic pathways for this compound?
Based on the metabolism of other TCAs like imipramine (B1671792) and amitriptyline (B1667244), the primary metabolic pathways for this compound are expected to be N-demethylation and aromatic hydroxylation.[7][8][9] N-demethylation results in the formation of active metabolites, while hydroxylation, followed by glucuronidation, generally leads to more water-soluble and inactive metabolites that can be readily excreted.[1][2][3][7]
Q3: How can I determine which specific CYP isoforms metabolize this compound in my in vitro system?
Two common experimental approaches for identifying the responsible CYP isoforms ("reaction phenotyping") are:
-
Chemical Inhibition: This method involves using known selective inhibitors for specific CYP enzymes in human liver microsomes. A significant reduction in this compound metabolism in the presence of a specific inhibitor points to the involvement of that CYP isoform.[10]
-
Recombinant Enzymes: This approach utilizes individually expressed recombinant human CYP enzymes to directly assess the metabolic activity of each isoform towards this compound.[10][11]
Q4: Are there any known drug-drug interactions involving this compound and CYP enzymes?
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments studying this compound metabolism.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or very low metabolite formation | 1. Inactive enzyme preparation (e.g., degraded human liver microsomes or recombinant enzymes). 2. Sub-optimal incubation conditions (e.g., incorrect pH, temperature, or cofactor concentration). 3. This compound concentration is too low. 4. The analytical method is not sensitive enough to detect the metabolites. | 1. Test the activity of your enzyme preparation with a known probe substrate for the relevant CYP isoforms. 2. Ensure all incubation parameters are optimized. Refer to established protocols for CYP assays. 3. Increase the concentration of this compound in the incubation. 4. Optimize your analytical method (e.g., LC-MS/MS) for the detection of expected metabolites. |
| High variability between replicate experiments | 1. Inconsistent pipetting of small volumes. 2. Poor mixing of incubation components. 3. Instability of this compound or its metabolites in the assay buffer or during sample processing. 4. Nonspecific binding of this compound to the incubation tubes or plates.[13] | 1. Use calibrated pipettes and consider preparing a master mix for the reaction components.[14] 2. Ensure thorough mixing before starting the incubation. 3. Check the stability of your compounds under the experimental conditions. 4. Use low-binding labware. For highly lipophilic compounds, the microsomal protein concentration may need to be adjusted.[13][15] |
| Inconsistent results with CYP inhibitors | 1. The inhibitor concentration is not optimal (too low for effective inhibition or too high causing non-specific effects). 2. The inhibitor itself is metabolized by other enzymes in the system. 3. The inhibitor is not specific for the intended CYP isoform. | 1. Perform a dose-response curve for the inhibitor to determine the IC50. 2. Refer to the literature for the characteristics of the chosen inhibitor. 3. Use multiple, structurally different inhibitors for the same CYP isoform to confirm the results. |
| Unexpected metabolite peaks in LC-MS/MS analysis | 1. Contamination of the sample or analytical system. 2. Non-enzymatic degradation of this compound. 3. Presence of impurities in the this compound stock. | 1. Run a blank sample (all components except the substrate) to check for contamination. 2. Perform a control incubation without the enzyme source to check for non-enzymatic degradation. 3. Verify the purity of your this compound standard. |
Experimental Protocols
Protocol 1: Determination of this compound's Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes (HLMs).
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in phosphate buffer containing HLMs (e.g., 0.5 mg/mL protein concentration) and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile).
-
Include a control incubation without the NADPH regenerating system to assess non-CYP mediated metabolism.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining this compound versus time to determine the elimination rate constant and calculate the in vitro half-life.
Protocol 2: Reaction Phenotyping of this compound using Recombinant Human CYP Enzymes
Objective: To identify the specific human CYP450 isoforms responsible for the metabolism of this compound.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare individual incubation mixtures for each recombinant CYP isoform. Each mixture should contain the specific CYP enzyme, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reactions by adding this compound to each incubation.
-
Incubate for a fixed period (e.g., 60 minutes).
-
Terminate the reactions with a cold organic solvent.
-
Include a control incubation for each CYP isoform without the NADPH regenerating system.
-
Analyze the samples for the depletion of this compound and the formation of its primary metabolites using LC-MS/MS.
-
The CYP isoforms that show the highest rates of this compound metabolism and metabolite formation are identified as the primary contributors.
Quantitative Data
| Metabolic Pathway | CYP Isoform | Km (µmol/L) | Vmax (mol/h/mol CYP) |
| Demethylation | CYP2C19 | 5 - 13 | 475 |
| CYP1A2 | 74 - 92 | 90 - 145 | |
| CYP3A4 | 74 - 92 | 90 - 145 | |
| CYP2C9 | 74 - 92 | 90 - 145 | |
| CYP2D6 | 5 - 13 | 90 - 145 | |
| Hydroxylation | CYP2D6 | 5 - 13 | Not specified |
Visualizations
Diagram 1: Postulated Metabolic Pathways of this compound
Caption: Postulated metabolic pathways of this compound.
Diagram 2: Experimental Workflow for CYP450 Reaction Phenotyping
Caption: Workflow for identifying CYP enzymes in this compound metabolism.
References
- 1. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP2D6 - Wikipedia [en.wikipedia.org]
- 5. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 7. Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 13. Nonspecific binding of drugs to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. bioivt.com [bioivt.com]
- 16. Metabolism of the tricyclic antidepressant amitriptyline by cDNA-expressed human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dibenzepin and Amitriptyline in the Context of Depression Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the tricyclic antidepressants dibenzepin and amitriptyline (B1667244), focusing on their efficacy, mechanisms of action, and pharmacological profiles relevant to depression models. While clinical data suggests comparable therapeutic effects, this document aims to present the available preclinical data and standardized experimental protocols to inform further research and drug development.
Comparative Efficacy and Pharmacological Profile
Clinical studies have indicated that both this compound and amitriptyline are effective in treating depressive states.[1][2] Notably, some clinical observations suggest that this compound may be associated with a lower incidence of side effects compared to amitriptyline.[1][2]
A key differentiator in their pharmacological profiles is their anticholinergic activity. Preclinical data demonstrates that amitriptyline is a significantly more potent antimuscarinic agent than this compound. This difference likely contributes to the varied side-effect profiles observed in clinical practice.
| Drug | Relative Anticholinergic Potency (Scopolamine = 1) |
| This compound | 1/600 |
| Amitriptyline | 1/75 |
| (Data sourced from a study evaluating antimuscarinic properties of tricyclic antidepressants[3]) |
Mechanism of Action: Monoamine Reuptake Inhibition
Both this compound and amitriptyline are members of the tricyclic antidepressant (TCA) class of drugs.[2] Their primary mechanism of action involves the inhibition of the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the synaptic cleft.[4][5] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), these drugs increase the concentration of these monoamines in the synapse, thereby enhancing neurotransmission.[4][5]
Mechanism of Tricyclic Antidepressants.
Experimental Protocols for Preclinical Depression Models
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to assess the antidepressant potential of compounds.
Experimental Workflow:
Forced Swim Test Experimental Workflow.
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of approximately 15 cm, preventing the animal from touching the bottom or escaping.
-
Acclimation (Day 1): Rodents (mice or rats) are individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure induces a state of behavioral despair, leading to increased immobility in the subsequent test.
-
Drug Administration: On Day 2, the test compound (this compound or amitriptyline) or vehicle is administered, typically 30-60 minutes before the test session, via an appropriate route (e.g., intraperitoneal injection).
-
Test Session (Day 2): The animals are placed back into the swim cylinder for a 5-minute test session. The session is recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is measured. A decrease in immobility time is indicative of an antidepressant-like effect. Other behaviors, such as swimming and climbing, can also be scored.
Tail Suspension Test (TST)
The Tail Suspension Test is another common model of behavioral despair used for screening antidepressant drugs, primarily in mice.
Methodology:
-
Apparatus: A horizontal bar is set up at a height that allows a mouse to be suspended by its tail without its body touching any surface.
-
Suspension: A piece of adhesive tape is attached to the distal part of the mouse's tail and then secured to the horizontal bar.
-
Test Session: The mouse is suspended for a period of 6 minutes. The entire session is recorded.
-
Behavioral Scoring: The total duration of immobility (the time the animal hangs passively without any movement) is measured. A reduction in immobility time suggests an antidepressant-like effect.
Conclusion
Both this compound and amitriptyline are established tricyclic antidepressants with a primary mechanism of inhibiting serotonin and norepinephrine reuptake. Clinical findings suggest similar efficacy in treating depression, though this compound may offer a more favorable side-effect profile, which is supported by preclinical data showing its lower antimuscarinic potency. While direct comparative data in preclinical behavioral models of depression like the Forced Swim Test and Tail Suspension Test are lacking, the standardized protocols provided herein offer a framework for future studies to quantitatively assess and compare the efficacy of these and other novel antidepressant compounds. Such research is crucial for a more comprehensive understanding of their therapeutic potential and for the development of improved treatments for depression.
References
- 1. A double blind study of the antidepressants this compound (Noveril) and amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and amitriptyline in depressive states: comparative double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimuscarinic properties of antidepressants: this compound (Noveril) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Amitriptyline - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Side Effect Profiles of Dibenzepin and Imipramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of two tricyclic antidepressants (TCAs), dibenzepin and imipramine (B1671792). The information is compiled from available clinical and pharmacological data to assist researchers and drug development professionals in understanding the nuanced differences between these two compounds.
Quantitative Comparison of Side Effect Profiles
Direct, head-to-head quantitative data on the incidence of all side effects for this compound versus imipramine is limited in readily available literature. However, a significant difference in anticholinergic potency has been quantified. The following table summarizes this and other known side effect information.
| Side Effect Category | This compound | Imipramine | Comparative Notes |
| Anticholinergic Effects | |||
| Relative Anticholinergic Potency* | 1/600 | 1/200 | This compound exhibits significantly lower anticholinergic activity, approximately one-third that of imipramine[1]. |
| Dry Mouth | Likely lower incidence | Common | A direct consequence of anticholinergic activity. |
| Constipation | Likely lower incidence | Common[2][3][4] | Related to decreased gut motility from anticholinergic effects. |
| Blurred Vision | Likely lower incidence | Common | A common anticholinergic side effect. |
| Urinary Retention | Likely lower incidence | Possible | A potential anticholinergic effect. |
| Cardiovascular Effects | |||
| Orthostatic Hypotension | Possible | Common[2] | A known side effect of TCAs. |
| Tachycardia (Increased Heart Rate) | Possible | Common[2] | Can be linked to anticholinergic activity. |
| Arrhythmias | Rare | Possible, especially in overdose[5] | A serious potential side effect of TCAs. |
| Central Nervous System (CNS) Effects | |||
| Sedation/Drowsiness | Common | Common[5] | A common effect of many TCAs. |
| Dizziness | Common | Common[2] | Often related to hypotensive effects. |
| Tremors | Possible | Common[4] | A known neurological side effect of TCAs. |
| Other Side Effects | |||
| Weight Gain | Possible | Common[4] | A frequently reported side effect of TCAs. |
*Relative anticholinergic potency is expressed as a fraction of the potency of scopolamine (B1681570) (which is set to 1)[1]. A smaller fraction indicates lower anticholinergic activity.
Experimental Protocols
Detailed experimental protocols from early comparative studies are not fully available. However, based on the abstracts of studies conducted in the 1960s and 1970s, the methodologies likely followed a standard for the era.
General Methodology for Comparative, Double-Blind Clinical Trials (1960s-1970s)
A typical study comparing two active antidepressant drugs would have been designed as a double-blind, randomized, parallel-group trial.
-
Participants: Patients diagnosed with depressive illness, often hospitalized, would be recruited. Inclusion and exclusion criteria would have been based on clinical presentation and medical history.
-
Randomization: Patients would be randomly assigned to receive either this compound or imipramine.
-
Blinding: To prevent bias, both the patients and the treating physicians would be unaware of which medication was being administered. This was often achieved by using identical-looking capsules for both drugs.
-
Dosage: Dosages would likely have been titrated upwards over a period of time to a therapeutically effective level, with specific dosage regimens for each drug.
-
Assessments: Patient's depressive symptoms would be assessed at baseline and at regular intervals throughout the trial using standardized rating scales available at the time (e.g., Hamilton Depression Rating Scale). Side effects would be systematically recorded, likely through a combination of patient reporting and physician observation, often using a checklist of common TCA side effects.
-
Statistical Analysis: The efficacy of the two drugs would be compared by analyzing the changes in depression rating scale scores from baseline. The incidence and severity of side effects in each group would be compared to assess the tolerability of the medications.
Specific Experimental Protocol: In Vitro and In Vivo Assessment of Anticholinergic Potency
The quantitative data on anticholinergic potency was derived from a study with specific preclinical experimental protocols[1]:
-
In Vivo Central Effects (Mice): The ability of the drugs to counteract oxotremorine-induced hypothermia and tremors was measured. Oxotremorine is a muscarinic agonist, so its effects are blocked by anticholinergic drugs.
-
In Vivo Peripheral Effects (Mice): Mydriasis (pupil dilation) caused by systemic administration of the drugs was assessed as a measure of peripheral anticholinergic activity.
-
In Vitro Effects (Guinea Pig Ileum): The inhibitory effect of the drugs on contractions of isolated guinea pig ileum smooth muscle was determined.
-
In Vitro Receptor Binding (Mouse Brain): The affinity of the drugs for muscarinic binding sites in whole-brain homogenates from mice was determined.
Signaling Pathways and Mechanism of Side Effects
The side effects of this compound and imipramine are largely determined by their interaction with various neurotransmitter receptors and transporters.
Primary Therapeutic Action and Associated Side Effects
Both this compound and imipramine are tricyclic antidepressants that exert their primary therapeutic effect by inhibiting the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506) in the synaptic cleft. This increases the concentration of these neurotransmitters, which is believed to be the basis of their antidepressant action. However, this action can also contribute to certain side effects.
Caption: Therapeutic mechanism of this compound and Imipramine.
Off-Target Receptor Interactions and Side Effect Profiles
The differences in the side effect profiles of this compound and imipramine are primarily due to their varying affinities for other "off-target" receptors, particularly muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and alpha-1 adrenergic receptors.
Caption: Off-target receptor interactions and resulting side effects.
The significantly lower anticholinergic potency of this compound compared to imipramine is the most distinct difference in their side effect profiles based on available data[1]. This suggests that this compound would be expected to cause fewer and less severe side effects such as dry mouth, constipation, blurred vision, and urinary retention. Both drugs are expected to have sedative and hypotensive effects due to their antagonism of histamine H1 and alpha-1 adrenergic receptors, respectively.
References
In Vitro Comparison of Dibenzepin and Nortriptyline Receptor Binding Affinities: A Guide for Researchers
For Immediate Release
This guide provides a detailed in vitro comparison of the receptor binding affinities of two tricyclic antidepressants, dibenzepin and nortriptyline (B1679971). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the pharmacological profiles of these compounds.
Overview of Compounds
This compound and nortriptyline are tricyclic antidepressants (TCAs) that exert their therapeutic effects primarily through the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in the synaptic cleft.[1] Their clinical efficacy and side-effect profiles are largely determined by their specific binding affinities for various neurotransmitter receptors and transporters. Understanding these affinities is crucial for predicting their pharmacological activity, potential side effects, and therapeutic applications.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki in nM) of this compound and nortriptyline for key central nervous system receptors and transporters. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | This compound (Ki, nM) | Nortriptyline (Ki, nM) |
| Monoamine Transporters | ||
| Serotonin Transporter (SERT) | Data not available | 18 |
| Norepinephrine Transporter (NET) | Data not available | 4.37 |
| Neurotransmitter Receptors | ||
| Muscarinic Acetylcholine Receptor | ~150-200 | 10-40 |
| Histamine (B1213489) H1 Receptor | Data not available | 1.5 |
| Alpha-1 Adrenergic Receptor | Data not available | 10-30 |
Note: Data is compiled from multiple sources and direct comparative studies for all targets were not available. The absence of data is indicated as "Data not available."
Key Observations:
-
Norepinephrine Transporter (NET): Nortriptyline demonstrates a high affinity for NET, consistent with its known potent norepinephrine reuptake inhibition.
-
Serotonin Transporter (SERT): Nortriptyline shows moderate affinity for SERT.
-
Muscarinic Acetylcholine Receptor: this compound exhibits a moderate affinity for muscarinic receptors.[2] Nortriptyline's affinity for muscarinic receptors is comparatively higher, suggesting a greater potential for anticholinergic side effects. One study established a normalized antimuscarinic potency scale, with nortriptyline being approximately twice as potent as this compound in this regard.[2]
Experimental Protocols
The binding affinities presented in this guide are typically determined using in vitro competitive radioligand binding assays. Below is a generalized protocol for such an experiment.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or nortriptyline) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-quinuclidinyl benzilate for muscarinic receptors).
-
Test compounds (this compound, nortriptyline) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Assay buffer.
-
96-well microplates.
-
Filtration apparatus (e.g., cell harvester) and filter mats.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes/tissue homogenate, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).
-
Equilibration: Incubate the plates at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Simplified Signaling Pathway of Tricyclic Antidepressants
The following diagram illustrates the primary mechanism of action of tricyclic antidepressants like this compound and nortriptyline at the synaptic level.
Caption: Mechanism of action of Tricyclic Antidepressants (TCAs).
Experimental Workflow for Competitive Radioligand Binding Assay
This diagram outlines the key steps involved in a typical in vitro competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
This guide provides a comparative overview of the in vitro receptor binding affinities of this compound and nortriptyline, highlighting their distinct pharmacological profiles. Nortriptyline exhibits high affinity for NET and moderate affinity for SERT, along with significant binding to histaminic, adrenergic, and muscarinic receptors. This compound shows moderate affinity for muscarinic receptors. The provided experimental protocol and workflows offer a foundational understanding of the methodology used to generate these critical pharmacological data. Further research is warranted to fully elucidate the complete binding profile of this compound for a more comprehensive comparison.
References
Validating the Antidepressant-Like Effects of Novel Dibenzepin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation process for novel antidepressant compounds, with a focus on derivatives of Dibenzepin. Due to the limited publicly available data on novel this compound derivatives, this guide utilizes experimental data from structurally related novel compounds, such as benzodiazepine (B76468) and dibenzothiadiazepine derivatives, to illustrate the evaluation process. The parent compound, this compound, serves as a benchmark for comparison.
This compound is a tricyclic antidepressant (TCA) that primarily acts by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506), key neurotransmitters in mood regulation.[1] By blocking the serotonin and norepinephrine transporters (SERT and NET), this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Comparative Performance of Novel Derivatives in Preclinical Models
The antidepressant-like effects of novel compounds are commonly assessed using rodent behavioral models such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that an animal will develop an immobile posture when placed in an inescapable, stressful situation, and that this immobility is reduced by effective antidepressant treatment.
Table 1: Antidepressant-Like Effects of Novel Benzodiazepine Derivatives in the Forced Swim Test (FST) in Mice
| Compound | Dose (mg/kg) | Immobility Time (seconds) | % Reduction in Immobility vs. Control | Reference Compound | Immobility Time (seconds) |
| Control | - | 177.24 ± 1.82 | - | Imipramine | 65.45 ± 2.81 |
| Compound 2 | 1.25 | 80.81 ± 1.14 | 54.4% | ||
| 2.5 | 75.68 ± 3.73 | 57.3% | |||
| Compound 5 | 1.25 | 118.95 ± 1.31 | 32.9% | ||
| 2.5 | 106.69 ± 3.62 | 39.8% |
Note: Data presented is for novel benzodiazepine derivatives, which are structurally related to this compound. The results demonstrate a significant, dose-dependent reduction in immobility time, indicative of antidepressant-like activity.
Table 2: Antidepressant-Like Effects of Novel Benzodiazepine Derivatives in the Tail Suspension Test (TST) in Mice
| Compound | Dose (mg/kg) | Immobility Time (seconds) | % Reduction in Immobility vs. Control | Reference Compound | Immobility Time (seconds) |
| Control | - | 166.13 ± 2.18 | - | Imipramine | 55.43 ± 2.13 |
| Compound 2 | 1.25 | 74.93 ± 1.14 | 54.9% | ||
| 2.5 | 70.38 ± 1.43 | 57.6% | |||
| Compound 5 | 1.25 | 88.23 ± 1.89 | 46.9% | ||
| 2.5 | 91.31 ± 1.73 | 45.0% |
Note: Similar to the FST results, the novel benzodiazepine derivatives show a marked decrease in immobility time in the TST, further supporting their potential as antidepressant candidates.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.
Apparatus:
-
A transparent glass cylinder (20 cm in diameter, 40-50 cm in height).
-
The cylinder is filled with water (23-25°C) to a depth of 15-20 cm, preventing the animal from touching the bottom or escaping.
Procedure:
-
Animals are individually placed into the cylinder for a 6-minute session.
-
The session is typically video-recorded for later analysis.
-
The duration of immobility, defined as the time the animal spends floating passively with only minor movements to keep its head above water, is scored during the final 4 minutes of the test.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model used for screening potential antidepressant drugs, particularly in mice.
Apparatus:
-
A suspension box or a horizontal bar from which the mouse can be suspended.
-
Adhesive tape for securing the mouse's tail to the bar.
Procedure:
-
A small piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by its tail from the horizontal bar, at a height where it cannot touch any surfaces.
-
The test duration is typically 6 minutes, and the entire session is recorded.
-
Immobility is defined as the absence of any movement, with the mouse hanging passively.
-
A reduction in the total time of immobility suggests an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Novel this compound Derivatives
The primary mechanism of action for tricyclic antidepressants like this compound is the inhibition of serotonin and norepinephrine reuptake. Novel derivatives are often designed to modulate the affinity and selectivity for the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Caption: Proposed mechanism of novel this compound derivatives.
Experimental Workflow for Antidepressant Screening
The process of screening novel compounds for antidepressant-like activity involves a series of steps from synthesis to in vivo testing.
Caption: Workflow for preclinical antidepressant screening.
References
Cross-Study Analysis of Dibenzepin's Efficacy in Diverse Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of the preclinical efficacy of Dibenzepin, a tricyclic antidepressant, across various animal species. By summarizing quantitative data, detailing experimental protocols, and visualizing key concepts, this document aims to be a valuable resource for researchers and professionals in the field of drug development and neuroscience.
Introduction to this compound
This compound is a tricyclic antidepressant (TCA) that primarily acts as a norepinephrine (B1679862) reuptake inhibitor, with weaker effects on serotonin (B10506) reuptake. Its mechanism of action is centered on increasing the synaptic availability of norepinephrine, a neurotransmitter implicated in mood regulation. While its clinical use has been established in some regions, a comprehensive understanding of its efficacy profile across different preclinical models is crucial for guiding further research and development. This guide synthesizes available data from studies in mice, rats, guinea pigs, and dogs to provide a comparative overview of this compound's pharmacological effects.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.
Table 1: Antidepressant-Like Efficacy of this compound in Rodent Models
| Species | Test | Parameter | Dose | Result | Reference |
| Rat | Olfactory Bulbectomy (Open Field Test) | Hypermotility | Not Specified | Used as a reference drug; specific data not provided. | [1] |
Further research is required to obtain specific quantitative data on the antidepressant-like effects of this compound in standard rodent models such as the Forced Swim Test and Tail Suspension Test.
Table 2: Antimuscarinic Activity of this compound
| Species | Test | Parameter | This compound's Relative Potency (Scopolamine = 1) | Other TCAs' Relative Potency | Reference |
| Mouse | Oxotremorine-induced hypothermia and tremor | Central in vivo effects | 1/600 | Nortriptyline: 1/300, Imipramine: 1/200, Amitriptyline: 1/75 | [2] |
| Mouse | Mydriasis | Peripheral in vivo activity | 1/600 | Nortriptyline: 1/300, Imipramine: 1/200, Amitriptyline: 1/75 | [2] |
| Guinea Pig | Isolated ileum smooth muscle contraction | In vitro effects | 1/600 | Nortriptyline: 1/300, Imipramine: 1/200, Amitriptyline: 1/75 | [2] |
| Mouse | Muscarinic receptor binding (whole brain homogenate) | In vitro affinity | 1/600 | Nortriptyline: 1/300, Imipramine: 1/200, Amitriptyline: 1/75 | [2] |
Table 3: Electrophysiological Effects of this compound
| Species | Preparation | Parameter | Concentration | Effect | Reference |
| Dog | Canine Purkinje fibers | Maximal Rate of Depolarization (MRD) | 10⁻⁷ g/ml | Reduction from 930 to 876 V/s | [3] |
| Dog | Canine Purkinje fibers | Overshoot | 10⁻⁷ g/ml | Reduction from 32 to 30 mV | [3] |
| Dog | Canine Purkinje fibers | Action Potential Duration at 50% repolarization (APD50) | 10⁻⁶ g/ml | Shortened from 290 to 248 ms | [3] |
| Dog | Canine Purkinje fibers | Action Potential Duration at 90% repolarization (APD90) | 10⁻⁶ g/ml | Shortened from 385 to 363 ms | [3] |
| Dog | Canine Purkinje fibers | Maximal Diastolic Potential (MDP) | 10⁻⁵ g/ml | Decreased from -92 to -85 mV | [3] |
Experimental Protocols
Antimuscarinic Activity Assessment[2]
-
Central in vivo effects (Oxotremorine-induced hypothermia and tremor in mice):
-
Male ICR mice were used.
-
This compound or other TCAs were administered at various doses.
-
Oxotremorine, a muscarinic agonist, was injected to induce hypothermia and tremors.
-
Rectal temperature and tremor intensity were measured to determine the antagonistic effect of the test compounds.
-
The ED50 (the dose required to produce 50% of the maximal effect) was calculated to compare the potencies.
-
-
Peripheral in vivo activity (Mydriasis in mice):
-
The diameter of the pupils of mice was measured.
-
This compound or other TCAs were administered systemically.
-
Pupil diameter was measured again at various time points to assess the mydriatic (pupil-dilating) effect.
-
-
In vitro effects (Isolated guinea pig ileum):
-
A segment of the ileum from a guinea pig was suspended in an organ bath.
-
Contractions of the smooth muscle were induced by a muscarinic agonist.
-
The ability of this compound and other TCAs to inhibit these contractions was measured to determine their antagonistic activity at muscarinic receptors.
-
-
In vitro affinity (Muscarinic receptor binding in mouse brain):
-
A whole-brain homogenate from mice was prepared.
-
The binding of a radiolabeled muscarinic antagonist to the receptors in the homogenate was measured.
-
The ability of this compound and other TCAs to displace the radiolabeled ligand was quantified to determine their binding affinity (Ki value) for muscarinic receptors.
-
Electrophysiological Effects in Canine Purkinje Fibers[3]
-
Preparation: Purkinje fibers were obtained from the hearts of healthy dogs.
-
Recording: Standard microelectrode techniques were used to record intracellular action potentials.
-
Parameters Measured:
-
Maximal Rate of Depolarization (MRD) of phase 0.
-
Overshoot potential.
-
Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).
-
Maximal Diastolic Potential (MDP).
-
-
Drug Application: this compound was added to the superfusion solution at concentrations ranging from 10⁻⁸ to 10⁻⁵ g/ml.
-
Data Analysis: Changes in the electrophysiological parameters were measured at each drug concentration to construct a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Behavioural and neuropharmacological properties of the dibenzazepines, desipramine and lofepramine: studies on the olfactory bulbectomized rat model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimuscarinic properties of antidepressants: this compound (Noveril) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiologic actions of this compound, a tricyclic antidepressant, on canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dibenzepin's Norepinephrine Reuptake Inhibition Profile Among Tricyclic Antidepressants
For Immediate Release
This guide provides a detailed comparison of the norepinephrine (B1679862) reuptake inhibition properties of dibenzepin relative to other commonly prescribed tricyclic antidepressants (TCAs). The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to offer an objective overview of this compound's pharmacological profile at the norepinephrine transporter (NET).
This compound, a tricyclic antidepressant, primarily functions as a norepinephrine reuptake inhibitor, which is a key mechanism for its therapeutic effects in the treatment of major depressive disorder.[1] Its action enhances the concentration of norepinephrine in the synaptic cleft, thereby improving mood and arousal.[1] While it also exhibits weaker inhibition of serotonin (B10506) reuptake, its primary activity is centered on the norepinephrine system.[1]
Comparative Analysis of Norepinephrine Transporter Inhibition
This compound's potency in inhibiting norepinephrine reuptake is comparable to that of imipramine.[1] Clinical trials have also indicated that this compound and amitriptyline (B1667244) demonstrate similar efficacy in managing the symptoms of depression.[2] The following table summarizes the binding affinities (Ki, in nM) of several TCAs for the human norepinephrine transporter (hNET). A lower Ki value signifies a higher binding affinity.
| Tricyclic Antidepressant (TCA) | Norepinephrine Transporter (NET) Ki (nM) |
| This compound | Potency reported to be similar to Imipramine |
| Imipramine | 37 |
| Desipramine | 7.36 |
| Nortriptyline | 3.4 |
| Amitriptyline | 50 |
| Clomipramine | 54 |
Note: The Ki values are compiled from various pharmacological sources and may have been determined under different experimental conditions. This potential for variability should be considered when making direct comparisons.
Experimental Protocols
The determination of a compound's inhibitory effect on the norepinephrine transporter is typically conducted through in vitro assays. The two most common methods are radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assay for NET Affinity
This method quantifies the affinity of a test compound for the norepinephrine transporter by measuring its ability to displace a radiolabeled ligand known to bind to the transporter.
1. Tissue/Cell Preparation:
-
Human or rodent brain tissue (e.g., cortex or thalamus), or cultured cells stably expressing the human norepinephrine transporter (hNET) (e.g., HEK293 or CHO cells), are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
The homogenate undergoes centrifugation at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to ensure the purity of the membrane fraction.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the assay buffer, a range of concentrations of the unlabeled test compound (e.g., this compound), a fixed concentration of a radiolabeled ligand specific for NET (e.g., [3H]-Nisoxetine), and the prepared membrane suspension.
-
Total binding is determined in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a known potent NET inhibitor (e.g., desipramine) to saturate all specific binding sites.
-
The plates are incubated to allow the binding to reach equilibrium.
3. Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Norepinephrine Reuptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of norepinephrine into synaptosomes or cells expressing NET.
1. Synaptosome or Cell Preparation:
-
Synaptosomes (isolated nerve terminals) are prepared from rodent brain tissue, or cultured cells expressing hNET are used.
2. Uptake Assay:
-
Aliquots of the synaptosomal or cell suspension are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C in the presence of various concentrations of the test compound or a vehicle control.
-
The uptake reaction is initiated by the addition of a low concentration of radiolabeled norepinephrine (e.g., [3H]-norepinephrine).
-
After a defined incubation period, the uptake is terminated by rapid filtration or by washing the cells with ice-cold buffer.
3. Data Analysis:
-
The amount of radiolabeled norepinephrine taken up by the synaptosomes or cells is measured using a scintillation counter.
-
The data are analyzed to determine the IC50 value of the test compound for norepinephrine uptake inhibition.
Signaling Pathway of Norepinephrine Reuptake Inhibition by TCAs
Tricyclic antidepressants exert their therapeutic effect by blocking the norepinephrine transporter (NET) on the presynaptic neuron. This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration of the neurotransmitter available to bind to postsynaptic adrenergic receptors.
Mechanism of Norepinephrine Reuptake Inhibition by TCAs.
References
A Head-to-Head Analysis of Dibenzepin and Doxepin on Serotonin Transporter Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tricyclic antidepressants dibenzepin and doxepin (B10761459), with a specific focus on their binding affinity for the serotonin (B10506) transporter (SERT). Understanding the nuanced interactions of these compounds with SERT is crucial for the development of next-generation therapeutics with improved efficacy and side-effect profiles. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding.
Comparative Affinity for the Serotonin Transporter
This compound and doxepin, both belonging to the tricyclic antidepressant (TCA) class, exert their therapeutic effects in part by modulating neurotransmitter reuptake. A key target in the treatment of depression and other mood disorders is the serotonin transporter (SERT). Inhibition of SERT increases the synaptic concentration of serotonin, a neurotransmitter critically involved in mood regulation.
While both compounds are known to interact with SERT, their binding affinities differ. Doxepin has been shown to be a moderately potent competitive inhibitor of serotonin uptake.[1] In contrast, this compound is primarily recognized as a norepinephrine (B1679862) reuptake inhibitor, with weaker effects on serotonin reuptake.[2]
| Compound | Target | Kᵢ (nM) | Notes |
| Doxepin | Serotonin Transporter (SERT) | ~200 | Determined in vitro using human blood platelets.[1] |
| This compound | Serotonin Transporter (SERT) | Not Determined | Generally considered to have weaker affinity for SERT compared to the norepinephrine transporter.[2] |
Experimental Protocols: Radioligand Binding Assay
The determination of a drug's affinity for a specific receptor or transporter, such as SERT, is most commonly achieved through a radioligand binding assay. This in vitro technique allows for the quantification of the interaction between a compound and its biological target.
Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound or doxepin) for the serotonin transporter.
Materials:
-
Biological Material: A source of serotonin transporters, typically cell membranes isolated from cells expressing the human serotonin transporter (hSERT) or tissue homogenates from specific brain regions (e.g., platelets, which also express SERT).
-
Radioligand: A radioactive molecule that binds with high affinity and specificity to SERT. A common choice is [³H]-citalopram or [³H]-paroxetine.
-
Test Compound: The unlabeled drug for which the affinity is to be determined (e.g., this compound or doxepin) at various concentrations.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine) to determine the amount of radioligand that binds to non-SERT components.
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A system to separate the bound radioligand-transporter complex from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The biological material is homogenized and centrifuged to isolate the cell membranes containing the serotonin transporters. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand at a fixed concentration, and either the assay buffer (for total binding), the test compound at varying concentrations, or the non-specific binding control.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter. The transporter-bound radioligand is trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data for the test compound is then plotted as the percentage of specific binding versus the log concentration of the test compound. This allows for the determination of the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ value is then converted to the Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for the serotonin transporter.
Figure 1. Workflow of a competitive radioligand binding assay for SERT affinity.
Signaling Pathway and Mechanism of Action
Both this compound and doxepin, by inhibiting the reuptake of serotonin (and norepinephrine in the case of this compound's primary action), lead to an increased concentration of these neurotransmitters in the synaptic cleft.[3][4] This enhanced availability of neurotransmitters leads to increased activation of postsynaptic receptors, which is believed to be the primary mechanism underlying their antidepressant effects. The serotonin transporter itself does not initiate a downstream signaling cascade in the traditional sense but rather modulates the availability of serotonin for various postsynaptic 5-HT receptors.
Figure 2. Mechanism of action of SERT inhibitors like this compound and doxepin.
References
Validating the specificity of Dibenzepin for the norepinephrine transporter
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of Dibenzepin's performance against other monoamine transporter inhibitors, supported by established experimental data and methodologies. The primary focus is to validate the specificity of this compound for the norepinephrine (B1679862) transporter (NET).
This compound is a tricyclic antidepressant (TCA) that primarily functions by inhibiting the reuptake of key neurotransmitters, norepinephrine and serotonin (B10506), which are vital for mood regulation. By blocking their reabsorption into the presynaptic neuron, this compound increases the concentration of these signaling molecules in the synaptic cleft, thereby enhancing neurotransmission.
Comparative Analysis of Monoamine Transporter Binding Affinity
A critical aspect of characterizing any antidepressant is its binding affinity profile across the primary monoamine transporters: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine (B1211576) transporter (DAT). The equilibrium inhibition constant (Kᵢ) is a quantitative measure of this affinity, with a lower Kᵢ value indicating a higher binding affinity.
While extensive searches of available scientific literature did not yield specific Kᵢ values for this compound at the human NET, SERT, and DAT, its mechanism is qualitatively described as having a strong affinity for both NET and SERT. To provide a framework for comparison, the following table presents the binding affinities of other well-characterized tricyclic antidepressants. This allows for an indirect assessment of where this compound might fit within the broader class of TCAs.
| Compound | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT Kᵢ (nM) | NET/SERT Selectivity Ratio |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Desipramine | 1.1 | 129 | >10,000 | ~117 |
| Imipramine | 35 | - | - | - |
| Amitriptyline | - | - | - | - |
| Nortriptyline | - | - | - | - |
| Note: Kᵢ values represent the concentration of the drug required to inhibit 50% of radioligand binding. A lower Kᵢ indicates higher affinity. The NET/SERT selectivity ratio is calculated as (Kᵢ for SERT) / (Kᵢ for NET). Data for comparator compounds are from various sources for illustrative purposes. The lack of specific, publicly available binding data for this compound highlights a gap in the pharmacological literature. |
Experimental Protocols
The determination of binding affinities for compounds like this compound at monoamine transporters is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the transporter of interest.
Protocol: Competitive Radioligand Binding Assay for NET
1. Membrane Preparation:
-
HEK-293 (Human Embryonic Kidney) cells stably expressing the human norepinephrine transporter (hNET) are cultured to confluency.
-
Cells are harvested, washed in an ice-cold assay buffer, and then centrifuged.
-
The resulting cell pellet is resuspended in a small volume of ice-cold assay buffer and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the transporters.
-
The supernatant is discarded, and the membrane pellet is resuspended in fresh buffer. The protein concentration is determined using a standard protein assay.
2. Binding Assay:
-
The assay is conducted in a 96-well plate format.
-
Each well contains a final volume of a buffered solution (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
A fixed concentration of a specific radioligand for NET (e.g., [³H]nisoxetine) is added to each well.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the NET.
-
A set of wells containing a high concentration of a known NET inhibitor (e.g., desipramine) is used to determine non-specific binding.
3. Incubation and Filtration:
-
The plate is incubated, typically for 60-120 minutes at a controlled temperature (e.g., 4°C or 30°C), to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on each filter is quantified using a liquid scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined from the resulting sigmoidal curve.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Mechanism of NET inhibition by this compound.
A Comparative Review of Clinical Trial Data for Dibenzepin and Other Tricyclic Antidepressants
This guide provides a comprehensive comparison of the clinical trial data for Dibenzepin and other prominent tricyclic antidepressants (TCAs). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of efficacy, side effect profiles, and receptor binding affinities supported by experimental data.
Introduction to this compound and Tricyclic Antidepressants
This compound is a tricyclic antidepressant that has been used in the treatment of depression.[1][2][3][4] Like other TCAs, its primary mechanism of action involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in the synaptic cleft, leading to an increase in the concentration of these neurotransmitters.[5][6] This modulation of serotonergic and noradrenergic signaling is believed to be the primary driver of the antidepressant effects of TCAs. Additionally, TCAs interact with a variety of other receptors, including muscarinic acetylcholine, histamine (B1213489) H1, and alpha-1 adrenergic receptors, which contributes to their side effect profiles. This review compares the clinical and pharmacological data of this compound with other commonly studied TCAs: Amitriptyline (B1667244), Imipramine (B1671792), Nortriptyline, Clomipramine (B1669221), and Doxepin.
Comparative Efficacy from Clinical Trials
The following table summarizes the efficacy data from various clinical trials of this compound and other TCAs in their respective primary indications. The Hamilton Depression Rating Scale (HAM-D) is a widely used clinician-administered scale to assess the severity of depression, with higher scores indicating greater severity.[7][8] The Yale-Brown Obsessive Compulsive Scale (Y-BOCS) is the gold standard for measuring the severity of obsessive-compulsive disorder (OCD) symptoms.[9][10][11][12][13][14][15] Polysomnography (PSG) is used to objectively measure sleep parameters in insomnia trials.[16][17][18][19]
| Drug | Indication | Trial Design | Key Efficacy Endpoint | Results | Reference |
| This compound | Depression | Double-blind, comparative vs. Amitriptyline | Control of depressive symptoms | Appeared to be equally efficacious to Amitriptyline. Caused relatively fewer side effects. | [1] |
| Amitriptyline | Depression | Double-blind, placebo-controlled | Responder rate (vs. placebo) | Significantly more effective than placebo in achieving acute response (Odds Ratio: 2.67). | [20][21] |
| Imipramine | Depression (chronic) | Double-blind, placebo-controlled | Favorable response rate | 45% in the imipramine group vs. 12% in the placebo group showed markedly favorable responses. | [11] |
| Nortriptyline | Depression (Major) | Double-blind, comparative vs. Fluoxetine (B1211875) | Change in Beck Depression Score | Both drugs were effective, with fluoxetine showing a greater reduction in depression scores after 3 and 6 months. | [15][22] |
| Clomipramine | Obsessive-Compulsive Disorder | Double-blind, placebo-controlled | Mean reduction in Y-BOCS score | 38% and 44% reduction with clomipramine vs. 3% and 5% with placebo in two studies. | [5][23] |
| Doxepin | Insomnia | Randomized, double-blind, placebo-controlled | Wake Time During Sleep (WTDS) | 3 mg and 6 mg doses significantly improved WTDS compared to placebo. | [24] |
Receptor Binding Profiles
The affinity of TCAs for various neurotransmitter receptors and transporters is a key determinant of their therapeutic effects and side effect profiles. The following table presents the inhibitory constant (Ki) values, which represent the concentration of the drug required to inhibit 50% of the radioligand binding to the receptor. A lower Ki value indicates a higher binding affinity.
| Drug | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Histamine H1 Receptor Ki (nM) | Muscarinic M1-M5 Receptors Ki (nM) | Alpha-1 Adrenergic Receptor Ki (nM) |
| This compound | - | Similar to Imipramine | - | - | - |
| Amitriptyline | 4.3 | 35 | 0.86 | 1-10 | 22 |
| Imipramine | 1.4 | 25 | 16 | 37-91 | 37 |
| Nortriptyline | 18 | 4.3 | 8.5 | 19-125 | 29 |
| Clomipramine | 0.14 | 26 | 31 | 13-33 | 19 |
| Doxepin | 68 | 29.5 | 0.24 | 83 | 24 |
Note: Data is compiled from various sources and methodologies, which may lead to variations in reported values. The table provides a general comparative overview.
Experimental Protocols
Assessment of Depression: The Hamilton Depression Rating Scale (HAM-D)
The HAM-D is a clinician-rated scale used to assess the severity of depression in clinical trials.[7][8]
Methodology:
-
Interview: The scale is administered by a trained clinician through a semi-structured interview with the patient.
-
Items: The most common version, the HAM-D17, consists of 17 items that evaluate symptoms such as depressed mood, feelings of guilt, suicidal ideation, insomnia, and anxiety.
-
Scoring: Each item is scored on a 3 or 5-point scale. The total score ranges from 0 to 52. A score of 0-7 is considered normal, 8-16 suggests mild depression, 17-23 moderate depression, and scores over 24 indicate severe depression.[25]
-
Training: Raters undergo specific training to ensure consistency and reliability in scoring.[8][20][26]
Assessment of Obsessive-Compulsive Disorder: The Yale-Brown Obsessive Compulsive Scale (Y-BOCS)
The Y-BOCS is the gold standard for assessing the severity of OCD symptoms.[9][10][11][12][13][14][15]
Methodology:
-
Semi-Structured Interview: A trained clinician administers the scale through a semi-structured interview.[12][13]
-
Symptom Checklist: The assessment begins with a symptom checklist to identify the patient's specific obsessions and compulsions.
-
Severity Items: The core of the Y-BOCS consists of 10 items, five for obsessions and five for compulsions. These items assess the time spent on, interference from, distress caused by, resistance against, and control over the symptoms.
-
Scoring: Each of the 10 severity items is rated on a 5-point scale from 0 (no symptoms) to 4 (extreme symptoms). The total score ranges from 0 to 40, with higher scores indicating greater severity.[9][11]
Assessment of Insomnia: Polysomnography (PSG)
PSG is a comprehensive sleep study used to objectively measure various sleep parameters.[16][17][18][19]
Methodology:
-
Overnight Monitoring: The patient sleeps in a sleep laboratory while being monitored overnight.
-
Physiological Recordings: PSG records multiple physiological signals, including:
-
Electroencephalogram (EEG) to monitor brain wave activity and determine sleep stages.
-
Electrooculogram (EOG) to record eye movements.
-
Electromyogram (EMG) to measure muscle activity.
-
Electrocardiogram (ECG) to monitor heart rate and rhythm.
-
Respiratory effort and airflow.
-
Oxygen saturation.
-
-
Data Analysis: The recorded data is analyzed to determine various sleep parameters, such as:
-
Total Sleep Time (TST): The total amount of time spent asleep.
-
Wake After Sleep Onset (WASO): The amount of time spent awake after initially falling asleep.
-
Sleep Latency (SL): The time it takes to fall asleep.
-
Sleep Efficiency (SE): The percentage of time in bed that is spent asleep.
-
Sleep Architecture: The amount and percentage of time spent in different sleep stages (N1, N2, N3, and REM).[17]
-
Signaling Pathways and Mechanisms of Action
The therapeutic and adverse effects of TCAs are mediated through their interaction with various receptors and transporters, which in turn modulate downstream signaling pathways.
Serotonin and Norepinephrine Reuptake Inhibition
The primary antidepressant effect of TCAs is attributed to their ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft by inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), respectively.[5][6] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling.
Antagonism of Other Receptors
TCAs also act as antagonists at several other receptors, which largely accounts for their side effects.
-
Muscarinic Acetylcholine Receptors: Blockade of these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[6][27]
-
Histamine H1 Receptors: Antagonism of H1 receptors is responsible for the sedative effects of many TCAs.[22][28][29][30][31]
-
Alpha-1 Adrenergic Receptors: Blockade of these receptors can cause orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[32][33][34][35][36]
Experimental Workflow for a Typical TCA Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial for a TCA in the treatment of depression.
References
- 1. This compound and amitriptyline in depressive states: comparative double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double blind study of the antidepressants this compound (Noveril) and amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Amitriptyline in the Treatment of Depression | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 4. This compound and amitriptyline in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 7. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 8. cogstate.com [cogstate.com]
- 9. A Therapist's Guide to the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) - Mentalyc [mentalyc.com]
- 10. Yale–Brown Obsessive–Compulsive Scale - Wikipedia [en.wikipedia.org]
- 11. Y-BOCS: Using the Yale-Brown Obsessive Compulsive Scale in Clinical Practice [blueprint.ai]
- 12. mcpap.com [mcpap.com]
- 13. The Yale-Brown Obsessive-Compulsive Scale: Factor Structure of a Large Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. brainphysics.com [brainphysics.com]
- 16. jcsm.aasm.org [jcsm.aasm.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. A Protocol for the Hamilton Rating Scale for Depression: Item Scoring Rules, Rater Training, and Outcome Accuracy with Data on its Application in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. mdpi.com [mdpi.com]
- 23. Clomipramine in the treatment of patients with obsessive-compulsive disorder. The Clomipramine Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy and Safety of Doxepin 1 mg, 3 mg, and 6 mg in Adults with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Randomized Clinical Trial Comparing Two Treatment Strategies, Evaluating the Meaningfulness of HAM-D Rating Scale in Patients With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A protocol for the Hamilton Rating Scale for Depression: Item scoring rules, Rater training, and outcome accuracy with data on its application in a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. H1 antagonist - Wikipedia [en.wikipedia.org]
- 31. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 33. A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 35. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 36. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dibenzepin: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is imperative to handle Dibenzepin with appropriate personal protective equipment (PPE). This includes:
-
Protective gloves: To prevent skin contact.
-
Protective clothing: To shield the body from potential contamination.
-
Eye and face protection: Safety goggles or a face shield are necessary to protect against splashes or airborne particles.[1]
-
Respiratory protection: Use only in a well-ventilated area to avoid inhaling dust or fumes.[1]
In the event of accidental contact or exposure, follow these first-aid measures:
-
Skin contact: Immediately wash the affected area with plenty of water. If irritation occurs, seek medical attention.[1]
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[1]
-
Inhalation: Move the person to fresh air and ensure they are comfortable for breathing. Seek medical help if feeling unwell.[1]
-
Ingestion: Do NOT induce vomiting. Immediately call a poison control center or doctor.[2]
Disposal Procedures for this compound
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility. This ensures that the compound is handled and neutralized in a manner that is both safe and compliant with environmental regulations.
Step-by-Step Disposal Protocol:
-
Segregation and Labeling:
-
Engage a Licensed Waste Vendor:
-
Contact a certified hazardous waste disposal company that specializes in pharmaceutical or chemical waste.
-
Provide them with all available information on the chemical, including its classification as a tricyclic antidepressant and any known hazards.
-
-
Controlled Incineration:
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, lab coats, or absorbent pads, should be considered contaminated.
-
These materials should be collected in a sealed bag and disposed of as hazardous waste along with the chemical itself.
-
Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning. If this is not possible, puncture the container to render it unusable and dispose of it in a sanitary landfill or through controlled incineration.[1]
-
Prohibited Disposal Methods:
-
Do not discharge into sewer systems. [1][4][5] This is a critical point of compliance with EPA regulations, which prohibit the sewering of hazardous pharmaceutical waste to protect water sources.[4][6]
-
Do not dispose of in general laboratory or household trash unless it has been rendered inert and is in accordance with local regulations.
Quantitative Data
No specific quantitative data for the disposal of this compound, such as concentration limits for disposal, was identified in the available resources. The guiding principle is that any amount of the pure substance or contaminated material must be treated as hazardous waste.
| Data Point | Value |
| CAS Number (Free Base) | 4498-32-2 |
| CAS Number (HCl Salt) | 315-80-0 |
| Recommended Disposal | Licensed Chemical Destruction Plant / Controlled Incineration |
| Sewering Allowed | No |
Experimental Protocols
No experimental protocols for the chemical decomposition of this compound for disposal purposes were found in the reviewed literature. The standard and accepted procedure is professional disposal through a licensed facility.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling of Dibenzepin: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of Dibenzepin in a laboratory setting. Adherence to these procedures is mandatory to ensure the safety of all personnel.
This compound, a tricyclic antidepressant, is a potent pharmaceutical compound that requires stringent handling protocols to prevent occupational exposure. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Personal Protective Equipment (PPE) for this compound Handling
Appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE based on the specific handling activity. All PPE should be donned before handling the compound and doffed in a manner that prevents cross-contamination.
| Activity | Required Personal Protective Equipment |
| Weighing and Dispensing (Dry Powder) | - Gloves: Double-gloving with ASTM D6978-rated chemotherapy gloves.[1][2] The outer glove should be removed and disposed of immediately after handling. |
| - Gown: Disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[1][2] | |
| - Respiratory Protection: A NIOSH-certified N95 or higher-level respirator is required to prevent inhalation of fine particles.[1][3][4] | |
| - Eye/Face Protection: Goggles and a face shield are necessary to protect against splashes and aerosolized powder.[1][4] | |
| - Shoe Covers: Two pairs of shoe covers should be worn and the outer pair removed when exiting the designated handling area.[1] | |
| Solution Preparation and Handling | - Gloves: Single pair of ASTM D6978-rated chemotherapy gloves. |
| - Gown: Disposable, solid-front gown with long sleeves and tight-fitting cuffs.[1][2] | |
| - Eye/Face Protection: Chemical splash goggles. A face shield should be worn if there is a significant risk of splashing.[1] | |
| - Ventilation: All work with solutions should be conducted in a certified chemical fume hood. | |
| General Laboratory Operations (Post-compounding) | - Gloves: Single pair of nitrile gloves. |
| - Gown: Standard laboratory coat. | |
| Spill Cleanup | - Full PPE as for Weighing and Dispensing |
| - Use of a chemical spill kit is mandatory. | |
| Waste Disposal | - Gloves: Double-gloving with ASTM D6978-rated chemotherapy gloves.[1][2] |
| - Gown: Disposable, solid-front gown.[1][2] | |
| - Eye/Face Protection: Goggles and face shield.[1] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound, from receiving to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage in a designated receiving area.
-
Wear a single pair of nitrile gloves during inspection.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
2. Preparation for Handling (Weighing and Compounding):
-
Designate a specific area for handling this compound, preferably within a containment device such as a chemical fume hood or a powder containment hood.
-
Assemble all necessary equipment and materials before starting.
-
Don the appropriate PPE as specified in the table above.
3. Handling Procedures:
-
Weighing:
-
Perform all weighing operations within a certified chemical fume hood or a balance enclosure to minimize the risk of aerosolization.
-
Use a dedicated set of weighing tools (spatulas, weigh boats).
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the this compound powder slowly to avoid splashing.
-
Ensure the container is securely capped after preparation.
-
4. Post-Handling Procedures:
-
Decontamination:
-
Clean all surfaces and equipment that have come into contact with this compound with an appropriate deactivating agent, followed by a thorough rinse with water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Doffing PPE:
-
Remove PPE in the following order to prevent cross-contamination: outer gloves, gown, outer shoe covers, face shield/goggles, respirator, inner gloves.
-
Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
5. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wear full PPE for cleanup.
-
Cover the spill with an absorbent material from a chemical spill kit.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area.
-
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste:
-
This includes unused this compound powder, contaminated PPE, weigh boats, and other disposable materials.
-
Collect all solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a labeled, sealed, and leak-proof hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations. Do not dispose of this compound waste down the drain or in the regular trash.
-
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
